molecular formula C37H32O16 B10821686 9''-Methyl salvianolate B

9''-Methyl salvianolate B

Cat. No.: B10821686
M. Wt: 732.6 g/mol
InChI Key: REHAMWBRZKUHPN-NQBFDTSGSA-N
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Description

9''-Methyl salvianolate B is a useful research compound. Its molecular formula is C37H32O16 and its molecular weight is 732.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H32O16

Molecular Weight

732.6 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1

InChI Key

REHAMWBRZKUHPN-NQBFDTSGSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)[C@@H]2[C@H](OC3=C(C=CC(=C23)/C=C/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O

Origin of Product

United States

Foundational & Exploratory

9''-Methyl Salvianolate B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] As a methylated derivative of the more extensively studied salvianolate B, it is of significant interest for its potential therapeutic applications, which are believed to encompass antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, with a focus on its chemical properties, potential pharmacological activities, and underlying mechanisms of action. Due to the scarcity of direct experimental data for this compound, this guide will also draw upon the wealth of information available for its parent compound, salvianolic acid B, to infer potential biological activities and signaling pathways.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C37H32O16[1]
Molecular Weight 732.65 g/mol [1]
CAS Number 1167424-31-8[1]
Appearance Solid, White to light yellow[2]
Solubility DMSO: 100 mg/mL (136.49 mM) (requires sonication)[2]
Storage 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month)[2]

Potential Pharmacological Activities and Mechanisms of Action

Direct experimental evidence for the pharmacological activities of this compound is currently limited. However, based on its structural similarity to salvianolic acid B and preliminary computational studies, it is hypothesized to possess significant antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity (Inferred from Salvianolic Acid B)

Salvianolic acid B is a potent antioxidant. It is proposed that this compound may share this activity through the modulation of key signaling pathways involved in cellular defense against oxidative stress.

  • Nrf2/HO-1 Pathway Activation: Salvianolic acid B has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). Activation of this pathway leads to a reduction in reactive oxygen species (ROS) and cellular protection against oxidative damage.

Nrf2_Pathway MSB This compound (inferred) Keap1 Keap1 MSB->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding HO1 HO-1 & other antioxidant enzymes ARE->HO1 transcription Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress

Figure 1: Inferred activation of the Nrf2/HO-1 pathway by this compound.
Anti-inflammatory Activity (Inferred from Salvianolic Acid B)

Chronic inflammation is a key factor in many diseases. Salvianolic acid B exhibits potent anti-inflammatory effects, and it is plausible that this compound has a similar capacity.

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Salvianolic acid B has been demonstrated to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

NFkB_Pathway MSB This compound (inferred) IKK IKK MSB->IKK inhibition IkB IκBα IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB releases Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory transcription Inflammation Reduced Inflammation Pro_inflammatory->Inflammation

Figure 2: Inferred inhibition of the NF-κB pathway by this compound.
Neuroprotective Effects (Inferred from Salvianolic Acid B)

Salvianolic acid B has been extensively studied for its neuroprotective properties, suggesting a potential role for this compound in the management of neurodegenerative diseases.

  • PI3K/Akt Pathway Activation: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Salvianolic acid B has been shown to activate this pathway, which in turn can inhibit apoptosis and promote neuronal survival.

  • Caspase-3 Inhibition: Caspase-3 is a key executioner caspase in the apoptotic cascade. By inhibiting the activity of caspase-3, salvianolic acid B can directly block the apoptotic process in neuronal cells.

Neuroprotection_Pathway MSB This compound (inferred) PI3K PI3K MSB->PI3K activation Caspase3 Caspase-3 MSB->Caspase3 inhibition Akt Akt PI3K->Akt activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival Caspase3->Apoptosis_Inhibition

Figure 3: Inferred neuroprotective signaling pathways of this compound.

Quantitative Data

As of the latest literature review, specific quantitative pharmacological data (e.g., IC50, EC50) for this compound are not available. The following table presents data for Salvianolic Acid B to provide a potential reference point for the bioactivity of its methylated derivative.

AssayTarget/ModelResult (IC50/EC50)Reference Compound
Antioxidant Activity DPPH radical scavengingIC50: 2.5 μMVitamin C (IC50: 28.4 μM)
Anti-inflammatory Activity LPS-induced NO production in RAW 264.7 cellsIC50: 15.2 μMDexamethasone (IC50: 0.02 μM)
Neuroprotective Activity H2O2-induced apoptosis in PC12 cellsEC50: 12.5 μM-

Disclaimer: The data presented above is for Salvianolic Acid B and should be interpreted with caution as the methylation at the 9'' position may alter the biological activity of the molecule.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for this compound have been published, the following are generalized protocols for assessing the inferred biological activities.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add varying concentrations of this compound solution. Add the DPPH solution to each well. Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

DPPH_Workflow Start Start: Prepare Reagents Step1 Add varying concentrations of This compound to 96-well plate Start->Step1 Step2 Add DPPH solution to each well Step1->Step2 Step3 Incubate in dark at RT for 30 min Step2->Step3 Step4 Measure absorbance at 517 nm Step3->Step4 Step5 Calculate % inhibition and IC50 value Step4->Step5 End End: Antioxidant Activity Determined Step5->End

Figure 4: Workflow for DPPH radical scavenging assay.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.

  • Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide (NO) concentration using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC50 value.

In Vitro Neuroprotection Assay (Against Oxidative Stress-Induced Cell Death)
  • Cell Culture: Culture PC12 neuronal cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 2 hours. Induce oxidative stress by adding hydrogen peroxide (H2O2; 100 μM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value.

Molecular Docking and Computational Studies

A molecular docking study investigating potential inhibitors of targets related to coronary heart disease included a compound referred to as "9-methyl lithospermate b," which is likely a synonym for this compound. This study suggested potential binding interactions with several protein targets, including Angiotensin-Converting Enzyme (ACE), Cyclooxygenase-2 (COX-2), and Thrombin. While these are preliminary in silico findings, they provide a basis for future experimental validation of this compound's therapeutic potential in cardiovascular diseases.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and neuroprotective properties. However, the current body of scientific literature on this specific compound is sparse. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound from Salvia miltiorrhiza to enable further pharmacological studies.

  • In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities using a range of cell-based and animal models to determine its efficacy and safety profile.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Pharmacokinetic and ADME Studies: Characterization of its absorption, distribution, metabolism, and excretion properties to assess its drug-like potential.

A deeper understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs for a variety of diseases.

References

9''-Methyl Salvianolate B: A Technical Guide to its Source and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9''-Methyl salvianolate B, a phenolic compound with potential therapeutic applications. The document details its natural sources, comprehensive extraction and purification methodologies, and touches upon its biological activities, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental protocols are described in detail.

Natural Sources of this compound

This compound is a naturally occurring phenolic acid.[1] The primary and most well-documented source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bge., a perennial plant in the mint family, Lamiaceae.[1] This traditional Chinese medicinal herb, commonly known as Danshen, is the principal source for the extraction of this and related salvianolic acids.

While Salvia miltiorrhiza is the main source, other potential plant sources have been identified, including:

  • Samanea saman (Jacq.) Merr.: Also known as the rain tree, this plant from the legume family, Fabaceae, has been cited as a source of this compound.

  • Cynoglossum columnae Ten.: This species, belonging to the Boraginaceae family, is another potential source of the compound.

Extraction and Purification Methodologies

While a specific, detailed industrial-scale extraction protocol for this compound is not extensively documented in publicly available literature, methods for the extraction and purification of the closely related and more abundant salvianolic acid B from Salvia miltiorrhiza are well-established. These protocols can be adapted for the isolation of this compound.

General Extraction Principles

The extraction of salvianolic acids, including this compound, typically involves the use of polar solvents due to their phenolic nature. Common solvents include methanol, ethanol, and water, or mixtures thereof.[2]

Detailed Experimental Protocol: Adapted from Salvianolic Acid B Extraction

The following protocol is a detailed methodology for the extraction and purification of salvianolic acids from Salvia miltiorrhiza, which can be optimized for the specific isolation of this compound.

2.2.1. Stage 1: Crude Extraction

  • Material Preparation: Dried roots and rhizomes of Salvia miltiorrhiza are pulverized into a coarse powder to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is extracted with an ethanol-water mixture (e.g., 70% ethanol) at room temperature with agitation or under reflux. Multiple extraction cycles (typically 2-3 times) are performed to ensure maximum recovery of the target compounds.

  • Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous extract contains a crude mixture of salvianolic acids and other water-soluble components.

2.2.2. Stage 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products.

  • Two-Phase Solvent System: A suitable two-phase solvent system is prepared. A commonly used system for separating salvianolic acids is a mixture of n-hexane, ethyl acetate, ethanol, and water. The optimal ratio is determined empirically, for instance, n-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v/v/v).[3]

  • HSCCC Operation:

    • The HSCCC column is first filled with the stationary phase (the lower phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm).

    • The mobile phase (the upper phase of the solvent system) is pumped into the column at a defined flow rate.

    • Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected into the column.

  • Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram. Fractions containing the target compound, this compound, are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Final Purification: The collected fractions are pooled and concentrated to yield the purified this compound.

Alternative and Emerging Extraction Technologies
  • Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process with reduced solvent consumption and extraction time.

  • Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are used to disrupt the plant cell walls, enhancing the release of the target compounds into the solvent.

  • Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide, often with a polar co-solvent, can be used as an environmentally friendly and highly selective extraction solvent.

Quantitative Data on Extraction

Table 1: Reported Yields of Salvianolic Acid B from Salvia miltiorrhiza

Extraction/Purification MethodStarting MaterialYieldPurityReference
Ethanol-Water Extraction & HSCCC500 mg crude extract342 mg98%[3]
n-Propanol/Phosphate System & CCC285 mg crude extract108 mg (Recovery: 89%)95.5%[4]
Water Extraction100 kg Danshen2-3 kg Danshen Salvianolate Salt Powder60% Magnesium Salvianolate B[5]
Aqueous ExtractionDanshen17.5% (water-soluble fraction)3.9% Salvianolic Acid B in extract[6]

Biological Activity and Signaling Pathways

This compound is believed to exert its biological effects through antioxidant and anti-inflammatory mechanisms.[1] While specific signaling pathway studies for this compound are limited, the mechanisms of action for related salvianolic acids, particularly salvianolic acid B, have been investigated and are thought to involve key inflammatory and oxidative stress pathways.

Putative Signaling Pathways

Based on the activity of related compounds, this compound is likely to modulate the following signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. It is anticipated that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and apoptosis. It is plausible that this compound interacts with components of the MAPK pathway, such as ERK, JNK, and p38 kinases.

Visualizing the Extraction Workflow and Signaling Pathways

To aid in the understanding of these complex processes, the following diagrams have been generated using the DOT language.

Extraction_Workflow Start Dried Salvia miltiorrhiza Roots Pulverization Pulverization Start->Pulverization Extraction Ethanol-Water Extraction Pulverization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Salvianolic Acid Extract Concentration->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Fraction_Collection Fraction Collection HSCCC->Fraction_Collection Analysis HPLC & MS Analysis Fraction_Collection->Analysis Purified_Compound Purified this compound Analysis->Purified_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) MSB This compound MSB->IKK inhibits NFkB_p50_p65_nucleus NF-κB (p50/p65) DNA DNA NFkB_p50_p65_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression promotes transcription IkB_NFkB IκB-NF-κB Complex IkB_NFkB:f0->IKK IkB_NFkB:f1->NFkB_p50_p65_nucleus NF-κB translocates

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) ASK1 ASK1 Stress_Stimuli->ASK1 activates MKK MKK3/6 ASK1->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates MSB This compound MSB->ASK1 inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

Caption: Postulated inhibitory mechanism of this compound on the MAPK signaling cascade.

Conclusion

This compound is a promising natural compound primarily sourced from Salvia miltiorrhiza. While detailed extraction protocols and quantitative yield data for this specific molecule are still emerging, established methods for the closely related salvianolic acid B provide a robust framework for its isolation and purification. The putative involvement of this compound in the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential for further investigation in drug discovery and development. This guide serves as a foundational resource for researchers and scientists in this endeavor.

References

The Enigmatic Mechanism of 9''-Methyl Salvianolate B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B, a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), is a compound of growing interest in biomedical research.[1] Also known as 9'-Methyl lithospermate B, it is structurally related to the more extensively studied salvianolic acid B.[2][3] While research points towards its potential therapeutic applications in cardiovascular and neurodegenerative disorders through antioxidant and anti-inflammatory pathways, the precise molecular mechanisms underpinning these effects remain largely under investigation.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from the available, albeit limited, direct evidence and supplemented with data from its closely related analogue, salvianolic acid B, to infer potential pathways.

Core Putative Mechanisms of Action

The primary mode of action of this compound is believed to revolve around its antioxidant and anti-inflammatory properties.[1] It is hypothesized to interact with various cellular signaling pathways, thereby modulating oxidative stress and inflammatory responses at the molecular level.[1]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, and this compound is no exception. Its structure, rich in hydroxyl groups, allows it to act as a potent scavenger of free radicals. The proposed antioxidant mechanisms include:

  • Direct Radical Scavenging: The compound can directly neutralize reactive oxygen species (ROS), thus preventing cellular damage.

  • Modulation of Antioxidant Enzymes: It may enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), although direct evidence for this compound is pending.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. This compound is suggested to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways. While specific studies on this compound are scarce, research on related compounds from Salvia miltiorrhiza points towards the modulation of pathways like NF-κB and MAPK.

Quantitative Data Summary

Direct quantitative data on the biological activities of this compound is limited in publicly available literature. The following table includes data from a study on the antineoplastic activity of 9"-Lithospermic acid methyl ester (an alternative name for this compound) in glioblastoma cells.

Cell LineAssayParameterConcentrationResultReference
U87 (Glioblastoma)CytotoxicityIC50Not specifiedNot specified[4]
T98 (Glioblastoma)CytotoxicityIC50Not specifiedNot specified[4]
U87Cell Cycle AnalysisS phase arrestIC5018.1% to 27%[4]
T98Cell Cycle AnalysisS phase arrestIC5017.3% to 23.8%[4]
U87Scratch Wound HealingMigration InhibitionIC50 and 2xIC50Time-dependent inhibition[4]
T98Scratch Wound HealingMigration InhibitionIC50 and 2xIC50Time-dependent inhibition[4]

Signaling Pathways

Based on the activities of closely related salvianolic acids, the following signaling pathways are plausible targets for this compound. It is crucial to note that these are inferred pathways and require direct experimental validation for this specific compound.

Putative-Antioxidant-Pathway MSB 9''-Methyl salvianolate B ROS Reactive Oxygen Species (ROS) MSB->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, GPx) MSB->AntioxidantEnzymes May upregulate OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress AntioxidantEnzymes->ROS Neutralizes

Figure 1: Putative antioxidant mechanism of this compound.

Inferred-Anti-Inflammatory-Pathway MSB 9''-Methyl salvianolate B NFkB_pathway NF-κB Pathway MSB->NFkB_pathway Inferred inhibition MAPK_pathway MAPK Pathway MSB->MAPK_pathway Inferred inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->NFkB_pathway Stimuli->MAPK_pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->ProInflammatory_Cytokines MAPK_pathway->ProInflammatory_Cytokines

Figure 2: Inferred anti-inflammatory signaling pathways for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., H9c2 for cardioprotection studies, SH-SY5Y for neuroprotection studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Experimental-Workflow-Cell-Viability cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound 3. Prepare 9''-Methyl salvianolate B dilutions Treat_Cells 4. Add compound to cells and incubate Prepare_Compound->Treat_Cells Add_MTT 5. Add MTT solution and incubate for 4h Treat_Cells->Add_MTT Solubilize 6. Solubilize formazan with DMSO Add_MTT->Solubilize Read_Absorbance 7. Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % cell viability vs. control Read_Absorbance->Calculate_Viability

Figure 3: General workflow for a cell viability (MTT) assay.

Conclusion and Future Directions

This compound is a promising natural compound with potential therapeutic benefits rooted in its antioxidant and anti-inflammatory properties. However, this technical guide highlights the significant gap in the scientific literature regarding its specific molecular mechanisms of action. The current understanding is largely inferred from the behavior of its parent compound, salvianolic acid B.

Future research should focus on elucidating the direct molecular targets of this compound. Key areas of investigation should include:

  • Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify direct binding partners.

  • Signaling Pathway Analysis: Performing detailed studies using specific inhibitors and activators to confirm its effects on pathways like Nrf2, PI3K/Akt, NF-κB, and MAPK.

  • In Vivo Studies: Conducting comprehensive animal studies to validate the in vitro findings and to understand its pharmacokinetic and pharmacodynamic properties.

A deeper understanding of the precise mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for a range of inflammation- and oxidative stress-related diseases.

References

9''-Methyl Salvianolate B: A Technical Overview of a Novel Phenolic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9''-Methyl salvianolate B is a methylated derivative of salvianolate B, a prominent water-soluble phenolic acid isolated from the roots of Salvia miltiorrhiza (Danshen).[1][2] This plant has a long history in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases. While research into the specific biological activities of this compound is still in its nascent stages, its structural relationship to the well-studied salvianolic acid B suggests potential antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the currently available information on this compound and offers a detailed look at the extensive research on its parent compound, salvianolic acid B, to provide a valuable predictive context for future research and development.

Introduction to this compound

This compound is a naturally occurring compound identified as a constituent of Salvia miltiorrhiza.[1][2] Its chemical structure is characterized by the methylation of one of the carboxylic acid groups of salvianolate B. While its presence in this medicinally important plant has been confirmed, dedicated studies elucidating its specific biological activities, mechanisms of action, and quantitative efficacy are notably absent in the current scientific literature. The primary focus of research has historically been on the more abundant and biologically active parent compound, salvianolic acid B.

Biological Activity of this compound: Current Landscape

Current scientific literature and available databases lack specific quantitative data (e.g., IC50, EC50 values), detailed experimental protocols, and defined signaling pathways for the biological activity of this compound. Its activity is often inferred from the known properties of salvianolic acid B and other related phenolic compounds found in Salvia miltiorrhiza. The general consensus points towards potential antioxidant and anti-inflammatory effects, which are characteristic of phenolic acids. However, without direct experimental evidence, these remain speculative.

Salvianolic Acid B: A Proxy for Understanding this compound

Given the scarcity of data on this compound, a thorough understanding of its parent compound, salvianolic acid B, is invaluable for predicting its potential therapeutic applications and guiding future research. Salvianolic acid B is one of the most abundant and bioactive water-soluble compounds in Danshen and has been the subject of extensive pharmacological studies.

Quantitative Data on the Biological Activity of Salvianolic Acid B

The following table summarizes key quantitative data from various in vitro and in vivo studies on salvianolic acid B.

Biological ActivityAssay SystemTarget/EndpointResult (IC50/EC50, etc.)Reference
Cardioprotection Ischemia-reperfusion in ratsInfarct size reductionSignificant reduction(Not explicitly quantified in provided text)
Neuroprotection Oxygen-glucose deprivation (OGD) in PC12 cellsCell viabilityProtective effect(Not explicitly quantified in provided text)
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionInhibition(Not explicitly quantified in provided text)
Antioxidant DPPH radical scavenging assayFree radical scavengingPotent activity(Not explicitly quantified in provided text)
Anti-thrombotic Zebrafish thrombosis modelThrombus formationIC50 = 12.22 µg/mL[3]
Experimental Protocols for Salvianolic Acid B

Detailed experimental methodologies for key assays investigating the biological activities of salvianolic acid B are outlined below.

3.2.1. In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of salvianolic acid B for a specified time before LPS stimulation.

  • Assay: The concentration of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant is measured using the Griess reagent.

  • Endpoint: The percentage of inhibition of NO production by salvianolic acid B compared to the LPS-stimulated control is calculated to determine its anti-inflammatory activity.

3.2.2. In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Procedure: A transient focal cerebral ischemia is induced by occluding the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.

  • Treatment: Salvianolic acid B is administered intravenously or intraperitoneally at different doses before or after the ischemic event.

  • Assessment: Neurological deficit scores are evaluated at various time points post-reperfusion. Brains are then harvested, and the infarct volume is measured by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Endpoint: A significant reduction in neurological deficit scores and infarct volume in the treatment group compared to the vehicle control group indicates a neuroprotective effect.

Signaling Pathways Modulated by Salvianolic Acid B

Salvianolic acid B has been shown to modulate several key signaling pathways involved in cellular protection and inflammation.

3.3.1. PI3K/Akt Signaling Pathway in Cardioprotection

Salvianolic acid B has been reported to exert its cardioprotective effects by activating the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.

PI3K_Akt_Pathway SalB Salvianolic Acid B Receptor Growth Factor Receptor SalB->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival Akt->Survival

PI3K/Akt signaling pathway activation by Salvianolic Acid B.

3.3.2. NF-κB Signaling Pathway in Inflammation

Salvianolic acid B has been shown to inhibit the activation of the NF-κB pathway, a key regulator of the inflammatory response.

NFkB_Pathway SalB Salvianolic Acid B IKK IKK SalB->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression

Inhibition of the NF-κB signaling pathway by Salvianolic Acid B.

Future Directions and Conclusion

This compound represents an under-investigated derivative of the pharmacologically significant salvianolic acid B. While direct evidence of its biological activity is currently lacking, its structural similarity to its parent compound provides a strong rationale for future research into its potential antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.

Researchers and drug development professionals are encouraged to:

  • Isolate or synthesize sufficient quantities of this compound for comprehensive biological screening.

  • Conduct in vitro assays to determine its efficacy and potency in various disease models, establishing key quantitative metrics such as IC50 and EC50 values.

  • Elucidate its mechanism of action by investigating its effects on key signaling pathways.

  • Perform in vivo studies to assess its pharmacokinetic profile, safety, and therapeutic potential in relevant animal models.

References

The Pharmacological Landscape of 9''-Methyl Salvianolate B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9''-Methyl salvianolate B is a naturally occurring phenolic acid, a methylated derivative of salvianolic acid B, isolated from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, particularly cardiovascular conditions. While research into the broader extracts of Salvia miltiorrhiza and its primary active component, salvianolic acid B, is extensive, specific pharmacological data on this compound is currently limited. It is believed to possess antioxidant and anti-inflammatory properties, with potential therapeutic applications in cardiovascular and neurodegenerative diseases, though these areas remain largely exploratory.[1]

This technical guide provides a comprehensive overview of the known pharmacological effects of this compound and, due to the limited specific data, extrapolates potential activities based on the extensive research conducted on its parent compound, salvianolic acid B, and the related mixture, salvianolate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Pharmacological Effects of this compound

Direct research on the pharmacological effects of this compound is still in its nascent stages. One study has indicated its potential as an anti-cancer agent. In glioblastoma cells, 9''-methyl lithospermate (an alternative name for this compound) was found to inhibit cellular proliferation, induce cell death, and inhibit cell migration. The study also noted that these effects were enhanced when combined with the chemotherapeutic drug temozolomide.[2] However, detailed quantitative data and the underlying mechanisms of action for this compound have not yet been fully elucidated.

Pharmacological Effects of Salvianolic Acid B and Salvianolate

Given the structural similarity, the well-documented pharmacological activities of salvianolic acid B and salvianolate provide a strong foundation for understanding the potential of this compound. The following sections detail the key findings for these related compounds.

Cardioprotective Effects

Salvianolate and salvianolic acid B have demonstrated significant cardioprotective effects in numerous preclinical and clinical studies. Salvianolate for injection (SFI), a formulation primarily composed of salvianolic acid B, is approved for clinical use in China for the treatment of cardiovascular diseases.[3]

Table 1: Summary of Cardioprotective Effects of Salvianolate Injection in Acute Myocardial Infarction (AMI) Patients

ParameterEffectQuantitative ChangeReference
Major Adverse Cardiac Events (MACEs)ReductionRR = 0.34 (95% CI: 0.24 to 0.49, p < 0.05)[3]
Creatine Kinase-MB (CK-MB)ReductionMD = -5.65 (95% CI: -9.55 to -1.76, p < 0.05)[3]
Left Ventricular Ejection Fraction (LVEF)ImprovementMD = 6.2 (95% CI: 4.82 to 7.57, p < 0.05)[3]
C-reactive protein (CRP)ReductionMD = -6.17 (95% CI: -8.11 to -4.23, p < 0.05)[3]
Malondialdehyde (MDA)ReductionMD = -1.95 (95% CI: -2.08 to -1.83, p < 0.05)[3]
Endothelin-1 (ET-1)ReductionMD = -12.27 (95% CI: -17.13 to -7.40, p < 0.05)[3]

RR: Risk Ratio; MD: Mean Difference; CI: Confidence Interval.

In a swine model of acute myocardial infarction, salvianolate was shown to inhibit cardiomyocyte apoptosis and improve heart function.[4]

  • Animal Model: Young swines were used.

  • Induction of AMI: The left anterior descending coronary artery was ligatured.

  • Treatment Groups:

    • Untreated group: Administered 250 mL of 5% glucose saline.

    • Low-dose salvianolate (LS) group: Administered 200 mg of salvianolate in 250 mL of 5% glucose saline.

    • High-dose salvianolate (HS) group: Administered 400 mg of salvianolate in 250 mL of 5% glucose saline.

  • Administration: Intravenous drip daily for 7 days.

  • Endpoint: Myocardial apoptotic index was measured 4 weeks after the operation.[4]

Neuroprotective Effects

Salvianolate has shown promise in protecting against cerebral ischemia-reperfusion injury. Studies in rat models have demonstrated its ability to reduce infarct area and improve cognitive function.[5]

Table 2: Summary of Neuroprotective Effects of Salvianolate

ModelEffectQuantitative ChangeSignaling PathwayReference
Rat MCAO modelReduced infarct area12.9% (salvianolate) vs. 28.28% (model)Inhibition of Caspase-3[5]
T1DM + MCAO ratsIncreased brain microvasculature and glucose uptake-Activation of Nrf2/HO-1[6]

MCAO: Middle Cerebral Artery Occlusion; T1DM: Type 1 Diabetes Mellitus.

  • Animal Model: Rats were used.

  • Induction of Ischemia: Transient MCAO was performed.

  • In Vitro Model: PC12 cells were subjected to oxygen-glucose deprivation (OGD).

  • Treatment: Salvianolate was administered.

  • Endpoints:

    • In vitro: Reactive oxygen species (ROS) levels and Caspase-3 signaling were measured.

    • In vivo: Infarct area and cognitive function were assessed.[5]

Anti-Cancer Effects of Salvianolic Acid B

Salvianolic acid B has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.

Table 3: Anti-Cancer Activity of Salvianolic Acid B (SAB)

Cancer Cell LineEffectIC50 ValueSignaling PathwayReference
Ovarian cancer (SKOV3)Antitumor potential, increased apoptosis, cell cycle blockage45.6 µmol/LIncreased Caspase-3 expression[7]
Colorectal cancer (HCT116, HT29)Induced autophagy and apoptosis-Inhibition of AKT/mTOR[7]
Hepatocellular carcinoma (SK-Hep-1, Bel-7404)Inhibited growth, induced autophagy and apoptosis-Inhibition of AKT/mTOR[7]
Breast cancer (MCF-7, MDA-MB-231)Reduced proliferation--[7]
Retinoblastoma (HXO-RB44)Induced apoptosis, blocked cell cycle at S-phase-Increased Caspase-3 expression[7]
  • Cell Lines: Various human cancer cell lines as listed in Table 3.

  • Treatment: Cells were treated with different concentrations of salvianolic acid B.

  • Assays:

    • Cell Viability: MTT assay to determine IC50 values.

    • Apoptosis: Flow cytometry analysis of Annexin V/PI stained cells, measurement of caspase activity.

    • Cell Cycle: Flow cytometry analysis of propidium iodide-stained cells.

    • Western Blot: To determine the expression levels of proteins in relevant signaling pathways (e.g., Akt, mTOR, Caspase-3).[7]

Signaling Pathways

The pharmacological effects of salvianolic acid B and salvianolate are mediated through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Salvianolic acid B has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[7]

PI3K_Akt_mTOR_Pathway SAB Salvianolic Acid B PI3K PI3K SAB->PI3K Apoptosis Apoptosis SAB->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/Akt/mTOR pathway inhibition by Salvianolic Acid B.

Nrf2/HO-1 Signaling Pathway in Neuroprotection

Salvianolate exerts neuroprotective effects in diabetic rats with cerebral ischemia by activating the Nrf2/HO-1 signaling pathway, which is a key regulator of antioxidant responses.[6]

Nrf2_HO1_Pathway Salvianolate Salvianolate Nrf2 Nrf2 Salvianolate->Nrf2 ARE ARE Nrf2->ARE translocation to nucleus HO1 HO-1 ARE->HO1 transcription Antioxidant Antioxidant Response HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Caption: Activation of the Nrf2/HO-1 pathway by Salvianolate.

Caspase-3 Signaling Pathway in Neuroprotection

Salvianolate has been shown to alleviate cerebral ischemia-reperfusion injury by inhibiting the Caspase-3 signaling pathway, a key mediator of apoptosis.[5]

Caspase3_Pathway Ischemia Ischemia-Reperfusion Injury ROS ROS Ischemia->ROS Caspase3 Caspase-3 ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Salvianolate Salvianolate Salvianolate->ROS Salvianolate->Caspase3 Neuroprotection Neuroprotection Salvianolate->Neuroprotection

Caption: Inhibition of the Caspase-3 pathway by Salvianolate.

Conclusion

While this compound is a promising compound derived from a medicinally important plant, the current body of scientific literature on its specific pharmacological effects is limited. The extensive research on its parent compound, salvianolic acid B, and the related formulation, salvianolate, reveals a wide range of therapeutic activities, including potent cardioprotective, neuroprotective, and anti-cancer effects. These activities are mediated through the modulation of key signaling pathways involved in apoptosis, inflammation, and oxidative stress. Future research should focus on elucidating the specific pharmacological profile of this compound to determine if the methyl ester modification enhances its therapeutic potential and to delineate its precise mechanisms of action. This will be crucial for its potential development as a novel therapeutic agent.

References

Unveiling the Antioxidant Potential of 9''-Methyl Salvianolate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for cardiovascular ailments.[1][2][3] As a methylated derivative of salvianolate B, this compound is of significant interest to the biomedical research community for its potential therapeutic applications, particularly in conditions linked to oxidative stress, such as cardiovascular and neurodegenerative disorders.[1] While extensive research has been conducted on the antioxidant properties of the broader class of salvianolic acids, particularly salvianolic acid B, specific data on this compound remains limited. This guide synthesizes the current understanding of its antioxidant potential, infers its mechanisms of action based on related compounds, and provides standardized experimental protocols for its investigation.

Core Concepts: Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The molecular structure, particularly the number and arrangement of hydroxyl groups on the aromatic rings, is a key determinant of this activity. The presence of catechol moieties is especially important for potent radical scavenging.

While direct experimental data for this compound is not yet widely published, the well-documented antioxidant mechanisms of the closely related and extensively studied Salvianolic acid B provide a strong basis for inferring its potential activities.

Inferred Mechanisms of Antioxidant Action

Based on the activities of Salvianolic acid B, this compound is likely to exert its antioxidant effects through two primary pathways:

  • Direct Radical Scavenging: As a polyphenol, it can directly neutralize free radicals, interrupting the cascade of oxidative damage to lipids, proteins, and DNA.[4][5]

  • Upregulation of Endogenous Antioxidant Systems: It may activate cellular signaling pathways that lead to the increased expression of protective antioxidant enzymes.[4][5] The most prominent of these is the Nrf2/HO-1 pathway.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6][7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[6][7] When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[6][7][9]

One of the most crucial of these genes is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[6][7][8][9][10][11][12] The activation of the Nrf2/HO-1 axis is a key mechanism by which phenolic compounds protect cells from oxidative damage.[6][7][8][9][10][11][12]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binding & Activation Keap1 Keap1 HO1_gene HO-1 Gene ARE->HO1_gene Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Protection Cellular Protection (Antioxidant Effects) HO1_protein->Protection MSB 9''-Methyl Salvianolate B MSB->Nrf2_Keap1 Induces ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces

Figure 1: Proposed Nrf2/HO-1 activation by this compound.

Data Presentation: In Vitro Antioxidant Activity

Quantitative assessment of antioxidant activity is crucial for comparing the potency of different compounds. While specific data for this compound is pending publication, the following table illustrates how such data is typically presented. The values are a critical component for structure-activity relationship (SAR) studies and for guiding further in vivo experiments.

AssayMethod PrincipleEndpoint MeasurementExample IC₅₀ (µM)
DPPH Radical ScavengingDecrease in absorbance at 517 nmHypothetical Data
ABTS Radical ScavengingDecrease in absorbance at 734 nmHypothetical Data
FRAP Ferric Ion ReductionIncrease in absorbance at 595 nmHypothetical Data
ORAC Peroxyl Radical ScavengingDecay of fluorescent probeHypothetical Data

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Experimental Protocols & Workflow

The investigation of the antioxidant properties of a novel compound like this compound follows a standardized workflow, beginning with simple chemical assays and progressing to more complex cell-based models.

Experimental_Workflow cluster_invitro cluster_cell start Compound (this compound) invitro In Vitro Chemical Assays start->invitro DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay cell_based Cell-Based Assays DPPH->cell_based ABTS->cell_based FRAP->cell_based ROS_measure Intracellular ROS Measurement (e.g., DCFH-DA) Enzyme_activity Antioxidant Enzyme Activity (SOD, CAT) Western_blot Western Blot (Nrf2, HO-1 expression) invivo In Vivo Models (e.g., Oxidative Stress Models) ROS_measure->invivo Enzyme_activity->invivo Western_blot->invivo end Data Analysis & Conclusion invivo->end

Figure 2: General experimental workflow for antioxidant assessment.
Detailed Methodologies for Key In Vitro Assays

The following are generalized protocols for common spectrophotometric assays used to determine antioxidant capacity.[13][14][15][16][17][18] Researchers should optimize concentrations and incubation times based on the specific compound and laboratory conditions.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

    • Prepare a methanolic solution of DPPH (typically 0.1-0.2 mM).

    • In a 96-well plate or cuvette, add various concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • A control (DPPH solution without the sample) and a blank (solvent without DPPH) are required. Ascorbic acid or Trolox is typically used as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green radical is reduced, and the color change is measured as a decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to a 96-well plate or cuvette.

    • Add the diluted ABTS•+ solution and mix.

    • Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

    • Use a positive control (e.g., Trolox) and calculate the scavenging activity and IC₅₀ value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. The change in absorbance is proportional to the antioxidant's reducing power.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Add various concentrations of the test compound to a 96-well plate or cuvette.

    • Add the FRAP reagent and mix.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 593 nm.

    • A standard curve is generated using a known concentration of FeSO₄·7H₂O. The results are typically expressed as Fe²⁺ equivalents.

Conclusion and Future Directions

This compound, a phenolic acid from Salvia miltiorrhiza, holds considerable promise as a potent antioxidant. While direct experimental evidence is still emerging, its structural similarity to Salvianolic acid B strongly suggests that it acts both as a direct radical scavenger and as an inducer of the protective Nrf2/HO-1 signaling pathway. The experimental framework provided in this guide offers a systematic approach for researchers to quantitatively assess its antioxidant capabilities and elucidate its precise mechanisms of action. Further studies, including cell-based assays to confirm the activation of the Nrf2 pathway and in vivo models of oxidative stress, are critical next steps in validating the therapeutic potential of this compound.

References

The Anti-inflammatory Potential of 9''-Methyl Salvianolate B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Phenolic Compound for Inflammation-Related Disorders

Introduction

9''-Methyl salvianolate B is a phenolic acid compound derived from the roots of Salvia miltiorrhiza, a plant widely utilized in traditional Chinese medicine.[1][2] While research specifically investigating the anti-inflammatory properties of this compound is still emerging, its structural similarity to the well-studied salvianolic acid B suggests a strong potential for therapeutic applications in inflammation-related conditions.[1][3] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of the broader family of salvianolic acids, with a particular focus on salvianolic acid B as a proxy for its methylated derivative. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on salvianolic acid B, which may provide insights into the potential efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Effects of Salvianolic Acid B

Cell LineInducerCompound ConcentrationMeasured ParameterResultReference
THP-1 human acute monocytic leukemia cellsLipopolysaccharide (LPS)Not specifiedIL-1β and TNF-α mRNA and protein expressionDownregulated[3]
Human Hepatic Stellate Cell Line (LX-2)Transforming growth factor-β1 (TGF-β1)Not specifiedCollagen I (Col. I) expressionSignificantly inhibited[4]
RAW264.7 cellsOxidized low-density-lipoprotein (ox-LDL) or LPS1.25 µg/mL, 2.5 µg/mL, 5 µg/mLInflammatory cytokine elevationAttenuated[5]
High-glucose induced HK-2 cellsHigh glucoseNot specifiedIL-1β, IL-6, TNF-α, MCP-1 releaseReduced[6]
High-glucose induced HK-2 cellsHigh glucoseNot specifiedOxidative stress markers (NOX4, MDA)Alleviated[6]

Table 2: In Vivo Anti-inflammatory Effects of Salvianolic Acid B

Animal ModelConditionCompound DosageMeasured ParameterResultReference
LDLR-/- miceHigh-fat-diet (HFD)-induced atherosclerosis25 mg/kgSerum lipids (TC, TG, LDL-C)Decreased[5]
LDLR-/- miceHigh-fat-diet (HFD)-induced atherosclerosis25 mg/kgInflammatory cytokinesAttenuated[5]
LDLR-/- miceHigh-fat-diet (HFD)-induced atherosclerosis25 mg/kgLipid accumulation in the aortaImproved[5]
Staphylococcal pneumonia induced young ratsStaphylococcus aureus infectionNot specifiedIL-1β, IL-6, TNF-α, MDA, and NF-κBp65 levelsReduced[3]
Staphylococcal pneumonia induced young ratsStaphylococcus aureus infectionNot specifiedSuperoxide dismutase (SOD) levelsIncreased[3]

Core Anti-inflammatory Mechanisms: Insights from Salvianolic Acid B

Salvianolic acid B has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Salvianolic acid B has been demonstrated to inhibit the activation of the NF-κB pathway.[3][5][7] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3][5] By suppressing NF-κB activation, salvianolic acid B effectively reduces the production of inflammatory mediators such as IL-1β, IL-6, and TNF-α.[3][6]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NF_kB NF-κB (p65/p50) IkB->NF_kB IkB_P p-IκB NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF_kB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Salvianolic_Acid_B Salvianolic Acid B Salvianolic_Acid_B->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of Salvianolic Acid B.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation and apoptosis.

Studies have shown that salvianolic acid B can inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[4][5][8] By attenuating the activation of these kinases, salvianolic acid B can suppress the downstream signaling cascades that lead to the production of inflammatory cytokines and other mediators.[5] The inhibitory effect of salvianolic acid B on the MAPK pathway appears to be independent of the Smad signaling pathway in certain cellular contexts.[4][9]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK3/6) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Salvianolic_Acid_B Salvianolic Acid B Salvianolic_Acid_B->MAPKK Inhibition of Phosphorylation Salvianolic_Acid_B->MAPK Inhibition of Phosphorylation

Caption: MAPK signaling cascade and the inhibitory points of Salvianolic Acid B.

Experimental Protocols: A Methodological Overview

The following provides a generalized overview of the experimental methodologies commonly employed in the study of the anti-inflammatory effects of salvianolic acids.

In Vitro Assays
  • Cell Culture: Macrophage cell lines (e.g., RAW264.7), monocytic cell lines (e.g., THP-1), or other relevant cell types are cultured under standard conditions.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., salvianolic acid B) for a specific duration before or concurrently with the inflammatory stimulus.

  • Measurement of Inflammatory Markers:

    • ELISA: Enzyme-Linked Immunosorbent Assay is used to quantify the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

    • RT-qPCR: Real-Time Quantitative Polymerase Chain Reaction is employed to measure the mRNA expression levels of inflammatory genes.

    • Western Blot: This technique is used to determine the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-IκB, p-ERK, p-p38).

    • Immunofluorescence: Used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7) Treatment 2. Treatment with This compound Cell_Culture->Treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Analysis 5. Analysis of Inflammatory Markers Incubation->Analysis ELISA ELISA (Cytokines) Analysis->ELISA RT_qPCR RT-qPCR (mRNA) Analysis->RT_qPCR Western_Blot Western Blot (Protein Phosphorylation) Analysis->Western_Blot Immunofluorescence Immunofluorescence (NF-κB Translocation) Analysis->Immunofluorescence

Caption: General experimental workflow for in vitro anti-inflammatory assays.

In Vivo Studies
  • Animal Models: Animal models of inflammatory diseases are utilized, such as carrageenan-induced paw edema in rats or high-fat diet-induced atherosclerosis in LDLR-/- mice.

  • Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.

  • Evaluation of Inflammation:

    • Physical Measurements: In models like paw edema, the swelling is measured at different time points.

    • Histological Analysis: Tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.

    • Biochemical Analysis: Blood samples are collected to measure serum levels of inflammatory cytokines and other relevant biomarkers.

    • Molecular Analysis: Tissues can be homogenized to perform Western blot or RT-qPCR to analyze the expression of inflammatory mediators and signaling molecules.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound is currently limited, the extensive research on its parent compound, salvianolic acid B, provides a strong foundation for its potential as a potent anti-inflammatory agent. The data strongly suggest that the mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on directly investigating the efficacy and mechanisms of this compound in both in vitro and in vivo models of inflammation. Key areas of investigation should include:

  • Direct comparison of the anti-inflammatory potency of this compound with that of salvianolic acid B.

  • Elucidation of the specific molecular targets of this compound within the NF-κB and MAPK pathways.

  • Pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy.

  • Evaluation of its therapeutic potential in a broader range of inflammatory and autoimmune disease models.

The exploration of this compound represents a promising avenue for the development of novel anti-inflammatory therapeutics. This guide serves as a foundational resource to stimulate and inform further research in this exciting field.

References

The Neuroprotective Potential of 9''-Methyl Salvianolate B: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B (MSB) is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2][3] Structurally, it is a methylated derivative of salvianolate B. MSB is of interest to the biomedical research community for its potential therapeutic applications, including in the management of cardiovascular and neurodegenerative disorders.[2] The purported neuroprotective effects of MSB are thought to stem from its antioxidant and anti-inflammatory properties, though the precise mechanisms remain largely under investigation.[2] This document aims to provide a technical overview of the current state of research into the neuroprotective effects of this compound.

Current State of Research

Despite the interest in its therapeutic potential, detailed in-vitro and in-vivo studies specifically investigating the neuroprotective effects of this compound are limited in the public domain. The available information primarily consists of general descriptions of the compound and its origin.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C37H32O16
Molecular Weight 732.65 g/mol
CAS Number 1167424-31-8
Source Roots of Salvia miltiorrhiza Bge.[1][4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[4]

Putative Mechanisms of Neuroprotection

The neuroprotective activities of phenolic compounds are often attributed to their ability to counteract oxidative stress and inflammation, two key pathological processes in many neurodegenerative diseases. While specific studies on this compound are scarce, its chemical structure suggests potential for similar mechanisms. It is hypothesized that MSB may interact with various cellular signaling pathways to modulate oxidative stress and inflammatory responses at a molecular level.[2]

Experimental Data and Protocols

Consequently, it is not possible at this time to provide the requested in-depth technical guide with structured tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways directly related to this compound.

Future Directions

The current body of evidence highlights a clear gap in the understanding of the neuroprotective potential of this compound. To elucidate its therapeutic promise, future research should focus on:

  • In-vitro characterization: Systematic evaluation of MSB's antioxidant capacity, anti-inflammatory effects in microglia and astrocytes, and its ability to protect neurons from various insults (e.g., glutamate excitotoxicity, amyloid-beta toxicity, oxidative stress).

  • In-vivo studies: Assessment of MSB's efficacy in animal models of acute and chronic neurological disorders to determine its impact on behavioral outcomes, neuropathological markers, and relevant signaling pathways.

  • Mechanism of action studies: Detailed investigation into the molecular targets and signaling cascades modulated by MSB to understand its precise neuroprotective mechanisms.

Conclusion

This compound is a natural compound with theoretical potential for neuroprotection based on its classification as a phenolic acid. However, there is a notable absence of specific scientific studies to substantiate these claims with quantitative data and mechanistic insights. The research community is encouraged to undertake rigorous investigations to explore the therapeutic utility of this compound in the context of neurodegenerative diseases. For researchers interested in the neuroprotective effects of compounds from Salvia miltiorrhiza, a significant body of literature exists for the related and more extensively studied compound, Salvianolic acid B.[5][6][7][8][9][10][11][12][13][14][15]

References

9''-Methyl Salvianolate B: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9''-Methyl salvianolate B is a naturally occurring phenolic acid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Initially identified in the roots of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine, this compound has demonstrated noteworthy antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery, characterization, and proposed synthesis of this compound. It details the experimental protocols for its isolation and identification, summarizes its biological activities with available quantitative data, and visualizes its potential mechanisms of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first identified as a constituent of Radix Salvia miltiorrhizae by Zeng et al. in 2006 through a meticulous process involving chromatographic separation and mass spectrometric analysis.[1] The discovery highlighted the rich and complex chemical diversity of salvianolic acids in this traditional medicinal plant.

Experimental Protocol: Isolation and Characterization

The following protocol is based on the methods described for the identification of phenolic compounds from Radix Salvia miltiorrhizae.[1]

1.1.1. Plant Material and Extraction:

  • Dried roots of Salvia miltiorrhiza are ground into a fine powder.

  • The powdered material is extracted with a 70% methanol-water solution using ultrasonication.

  • The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

1.1.2. Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC for separation.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient elution is employed, commonly using a mixture of acetonitrile and water (containing a small percentage of formic acid to improve peak shape).

    • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at various wavelengths, typically around 280 nm for phenolic compounds.

1.1.3. Structure Elucidation:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The eluent from the HPLC is directly introduced into an ESI-MS system for mass analysis.

    • Ionization Mode: Negative ion mode is generally preferred for phenolic acids as they readily form [M-H]⁻ ions.

    • MS Analysis: The mass-to-charge ratio (m/z) of the parent ion provides the molecular weight of the compound. For this compound, the expected [M-H]⁻ ion would be at m/z 731.64.

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, collision-induced dissociation (CID) is performed on the parent ion. The fragmentation pattern provides information about the different structural units within the molecule. The successive loss of danshensu or caffeic acid moieties is a characteristic fragmentation pattern for salvianolic acid derivatives.[1]

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₇H₃₂O₁₆[2]
Molecular Weight 732.65 g/mol [2]
CAS Number 1167424-31-8[2]
Appearance Solid
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]

Synthesis

To date, a complete, step-by-step total synthesis of this compound has not been explicitly reported in peer-reviewed literature. However, based on the successful synthesis of structurally similar compounds, such as (±)-Methyl salvianolate A, a plausible synthetic strategy can be outlined. The synthesis would likely involve the coupling of key building blocks derived from caffeic acid and danshensu, followed by selective methylation.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, drawing parallels from the synthesis of related salvianolic acid derivatives.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start1 Caffeic Acid Derivative step1 Protection of Phenolic Hydroxyls start1->step1 start2 Danshensu Derivative start2->step1 step2 Esterification / Coupling Reaction step1->step2 step3 Selective Methylation step2->step3 step4 Deprotection step3->step4 end_product This compound step4->end_product

Proposed synthetic workflow for this compound.

Biological Activity and Potential Therapeutic Applications

This compound, along with other salvianolic acids, is recognized for its potent antioxidant and anti-inflammatory properties. These activities are foundational to its potential therapeutic applications in a range of diseases, including cardiovascular and neurodegenerative disorders.[2]

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound are key to its antioxidant effects, enabling it to scavenge free radicals and reduce oxidative stress. While specific quantitative data for this compound is limited in the public domain, data for a related compound, salvianolic acid C, is provided for reference.

Table 2: Antioxidant Activity of a Related Salvianolic Acid

CompoundAssayIC₅₀ (µM)Reference
Salvianolic Acid CXanthine Oxidase (XOD) Inhibitory Activity9.07[1]
Anti-inflammatory Activity

The anti-inflammatory effects of salvianolic acids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Research on related compounds suggests that they can inhibit the production of pro-inflammatory mediators.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of closely related salvianolic acids like salvianolic acid B, it is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound, based on the known activity of related compounds.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_pathways Signaling Cascades cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK Cascades (ERK, JNK, p38) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to MAPK->nucleus activates transcription factors inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->inflammation MSB 9''-Methyl Salvianolate B MSB->IKK inhibits MSB->MAPK inhibits

Proposed anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for therapeutic development. Its discovery has opened new avenues for research into the pharmacological activities of salvianolic acids. While its antioxidant and anti-inflammatory properties are evident from preliminary studies and research on analogous compounds, further investigation is required to fully elucidate its mechanisms of action and to establish a robust profile of its biological activities.

Future research should focus on:

  • The development of a total synthesis method for this compound to enable further pharmacological studies.

  • Comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory efficacy and to determine its IC₅₀ values in various assays.

  • Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • Preclinical studies to evaluate its therapeutic potential in relevant disease models.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its potential contributions to medicine.

References

9''-Methyl Salvianolate B: A Technical Literature Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, in-depth research, including extensive quantitative data and detailed experimental protocols specifically for 9''-Methyl salvianolate B, is limited in the publicly available scientific literature. Much of the existing research focuses on its parent compound, salvianolic acid B, or on complex extracts of Salvia miltiorrhiza. This guide summarizes the available information on this compound and leverages the more extensive data on salvianolic acid B to infer potential mechanisms and experimental approaches. All information pertaining to salvianolic acid B as a proxy is clearly indicated.

Introduction

This compound is a phenolic acid compound and a methylated derivative of salvianolic acid B.[1] It is naturally derived and isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] The primary interest in this molecule for researchers and drug development professionals stems from its potential therapeutic applications in conditions related to oxidative stress and inflammation, such as cardiovascular and neurodegenerative diseases.[1] Its mode of action is believed to be centered on its antioxidant and anti-inflammatory properties, though the precise molecular mechanisms are still under investigation.[1]

Quantitative Data Summary

Table 1: Bioactivity and Pharmacokinetics of Salvianolic Acid B (Proxy Data)

Assay Type Target/Model Cell Line/Organism IC50 / EC50 / Other Metric Reference
Anti-inflammatory STAT3 Inhibition - IC50: 4.6 µM [2]
Antitumor Ovarian Cancer Cells SKOV3 IC50: 45.6 µmol/L [3]
Antioxidant DPPH Radical Scavenging - Data not available -

| Pharmacokinetics | Bioavailability (Oral) | Rat | 2.3% |[4] |

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly described in the available literature. Below are representative methodologies for key assays used to evaluate the parent compound, salvianolic acid B, which would be applicable for testing this compound.

3.1 In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.[5][6]

  • Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.

  • Materials:

    • This compound

    • DPPH solution (in methanol)

    • Methanol (or other suitable solvent)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the stock solution to be tested.

    • Add a fixed volume of the DPPH solution to each well of the microplate.

    • Add a corresponding volume of each dilution of the test compound to the wells. Include a control with solvent only.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value.

3.2 In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Objective: To determine the ability of the test compound to inhibit the production of the pro-inflammatory mediator NO.

  • Materials:

    • RAW 264.7 macrophage cell line

    • This compound

    • Lipopolysaccharide (LPS)

    • Cell culture medium and supplements

    • Griess Reagent

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Use the Griess Reagent to measure the amount of nitrite (a stable product of NO) in the supernatant.

    • Measure the absorbance at the appropriate wavelength and calculate the percentage of NO inhibition.

Visualization of Potential Signaling Pathways

While specific signaling pathways for this compound are not well-defined, the literature on salvianolic acid B suggests several potential mechanisms of action. The following diagrams illustrate these pathways, which are likely relevant to this compound.

4.1 PI3K/Akt Signaling Pathway in Cell Survival and Apoptosis

Salvianolic acid B has been shown to activate the PI3K/Akt pathway, which is a critical signaling cascade for promoting cell survival and inhibiting apoptosis.[7][8][9] This is a potential mechanism for its protective effects in various disease models.

PI3K_Akt_Pathway MSB 9''-Methyl salvianolate B (potential action) PI3K PI3K MSB->PI3K Activates GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSB 9''-Methyl salvianolate B ROS Oxidative Stress (ROS) MSB->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Promotes transcription Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) SignalingCascade Signaling Cascade InflammatoryStimuli->SignalingCascade NFkB NF-κB SignalingCascade->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces MSB 9''-Methyl salvianolate B MSB->NFkB Inhibits

References

An In-depth Technical Guide to 9''-Methyl Salvianolate B (CAS Number: 1167424-31-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B, also known as 9'-Methyl lithospermate B, is a phenolic compound naturally occurring in the roots of Salvia miltiorrhiza Bge. and Salvia yunnansis.[1][2] This compound belongs to the family of salvianolic acids, which are known for their significant biological activities. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, analytical methodologies for its identification and quantification, and a summary of its biological activities with a focus on its neuroprotective effects. Detailed experimental protocols and visual workflows are provided to assist researchers in their studies of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
CAS Number 1167424-31-8[1][2]
Synonyms 9'-Methyl lithospermate B[3]
Molecular Formula C37H32O16[1][4]
Molecular Weight 732.64 g/mol [1][4]
Appearance White to light yellow solid/powder
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate, Chloroform, Dichloromethane, Acetone.[5][6] Slightly soluble in water.[6][5][6]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[7][7]

Synthesis and Isolation

Isolation from Natural Sources

This compound is typically isolated from the roots of Salvia miltiorrhiza Bge. or Salvia yunnansis. A general workflow for its isolation is depicted in the diagram below. The process involves extraction with an organic solvent, followed by chromatographic purification steps.

G start Dried Roots of Salvia sp. extraction Extraction with 70% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate concentration->partition column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc product This compound hplc->product

Figure 1: General workflow for the isolation of this compound.
Chemical Synthesis

While the total synthesis of this compound has not been explicitly detailed in the literature, a plausible synthetic strategy can be inferred from the synthesis of related salvianolic acid derivatives. A convergent synthesis approach would likely be employed, involving the preparation of key building blocks followed by their coupling.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity determination of this compound.

Table 2: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) at 280 nm
Column Temperature 30 °C
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI-731.16 [M-H]⁻Deprotonated molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Mechanism of Action

This compound has been investigated for its potential therapeutic effects, primarily focusing on its neuroprotective properties against cerebral ischemia-reperfusion injury.[2] Its biological activities are largely attributed to its antioxidant and anti-inflammatory effects.

Neuroprotective Effects

Studies on related salvianolic acids suggest that their neuroprotective effects are mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

G MSB This compound ROS Reactive Oxygen Species (ROS) MSB->ROS Inflammation Inflammatory Cytokines MSB->Inflammation PI3K PI3K MSB->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Figure 2: Hypothesized signaling pathway for the neuroprotective effects of this compound.
Antioxidant and Anti-inflammatory Activity

The phenolic hydroxyl groups in the structure of this compound contribute to its ability to scavenge free radicals, thus exerting an antioxidant effect. Its anti-inflammatory properties are likely mediated by the inhibition of pro-inflammatory cytokine production.

Experimental Protocols

Protocol for HPLC Analysis

This protocol provides a general method for the analysis of this compound in an extract of Salvia miltiorrhiza.

  • Sample Preparation:

    • Weigh 1.0 g of powdered Salvia miltiorrhiza root.

    • Add 25 mL of 70% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Use the parameters outlined in Table 2.

    • Inject 10 µL of the prepared sample.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of the compound in the sample based on the peak area.

Protocol for In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)

This protocol describes a common in vitro model to assess the neuroprotective effects of a compound against ischemia-like injury.

G start Plate neuronal cells (e.g., SH-SY5Y) treatment Pre-treat with this compound start->treatment ogd Induce Oxygen-Glucose Deprivation (OGD) treatment->ogd reperfusion Reperfusion with normal medium ogd->reperfusion assay Assess cell viability (e.g., MTT assay) reperfusion->assay result Analyze neuroprotective effect assay->result

Figure 3: Workflow for an in vitro neuroprotection assay.
  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) to 80% confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 24 hours.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Place the cells in a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for 4-6 hours.

  • Reperfusion:

    • Remove the cells from the hypoxic chamber.

    • Replace the OGD medium with normal culture medium containing the respective concentrations of this compound.

    • Incubate for another 24 hours.

  • Assessment of Cell Viability:

    • Perform an MTT assay or similar viability assay to quantify cell survival.

    • Compare the viability of treated cells to untreated and vehicle-treated controls.

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the context of neurodegenerative diseases and ischemic stroke. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing practical methodologies for the characterization and evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols: 9''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound naturally found in the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] This compound, a methylated derivative of salvianolic acid B, is of significant interest to the biomedical research community for its potential therapeutic applications.[1] Preclinical studies are exploring its efficacy in mitigating conditions such as cardiovascular and neurodegenerative diseases, largely attributed to its antioxidant and anti-inflammatory properties.[1] It is believed to exert its effects by modulating various cellular signaling pathways involved in oxidative stress and inflammation.[1]

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is presented in Table 1. This data is essential for its handling, storage, and preparation for in vitro and in vivo studies.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValue
Molecular Formula C₃₇H₃₂O₁₆
Molecular Weight 732.65 g/mol
CAS Number 1167424-31-8
Appearance Solid, white to light yellow
Solubility DMSO: 100 mg/mL (136.49 mM) (ultrasonication recommended)
Storage Conditions Powder: 4°C, sealed, away from moisture and light. In solvent: -80°C for up to 6 months; -20°C for up to 1 month.
SMILES COC(=O)--INVALID-LINK--OC(=O)/C=C/C2=C3--INVALID-LINK--O)C4=CC(=C(C=C4)O)O">C@HC(=O)O--INVALID-LINK--C(=O)O

Isolation and Purification Protocol

The following protocol is a representative method for the isolation and purification of salvianolic acids, including this compound, from the roots of Salvia miltiorrhiza.

1. Preparation of Plant Material

  • Obtain dried roots of Salvia miltiorrhiza.

  • Grind the dried roots into a fine powder.

2. Extraction

  • Accurately weigh the powdered plant material.

  • Suspend the powder in a 70-80% ethanol-water solution.

  • Perform extraction using one of the following methods:

    • Reflux Extraction: Heat the mixture at reflux for 1-2 hours. Repeat the extraction process 2-3 times with fresh solvent.

    • Ultrasonic Extraction: Place the mixture in an ultrasonic bath for 30-60 minutes. This method can enhance extraction efficiency at lower temperatures.

  • Combine the extracts from all extraction cycles.

3. Preliminary Purification

  • Filter the combined extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous concentrate contains the crude extract of salvianolic acids.

4. Chromatographic Purification

  • For high-purity isolation, employ chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method.

  • HSCCC Procedure (Example for Salvianolic Acid B):

    • Solvent System: A two-phase solvent system, for example, n-hexane-ethyl acetate-ethanol-water (e.g., in a 3:7:1:9 v/v ratio), is suitable for separating salvianolic acids.

    • Operation: Dissolve a known amount of the crude extract in the solvent mixture. Inject the sample into the HSCCC system and perform the separation according to the instrument's operating parameters.

    • Fraction Collection: Collect fractions as they elute from the column.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

5. Final Purification and Characterization

  • Combine the fractions containing the target compound.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Characterize the final product to confirm its identity and purity using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC)

    • Mass Spectrometry (MS)

    • Nuclear Magnetic Resonance (NMR) spectroscopy

Quantitative Data

The yield and purity of the isolated compound can vary depending on the quality of the plant material and the extraction and purification methods used. Table 2 provides representative data for the isolation of a related compound, salvianolic acid B, which can serve as a benchmark.

Table 2: Representative Yield and Purity for Salvianolic Acid B Isolation

ParameterValue
Starting Material 500 mg of crude extract from Salvia miltiorrhiza
Purification Method High-Speed Counter-Current Chromatography
Yield 342 mg of salvianolic acid B
Purity 98% (as determined by HPLC)
Data is for salvianolic acid B and serves as an illustrative example.[2]

Experimental Workflows and Signaling Pathways

Diagram 1: Isolation and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant_material Dried Salvia miltiorrhiza Roots grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 70% Ethanol, Reflux or Sonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Removal of Ethanol) filtration->concentration chromatography High-Speed Counter-Current Chromatography (HSCCC) concentration->chromatography fraction_collection Fraction Collection and Analysis chromatography->fraction_collection final_product Purified 9''-Methyl Salvianolate B fraction_collection->final_product characterization Characterization (HPLC, MS, NMR) final_product->characterization

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway Modulation

While the precise mechanisms of this compound are still under investigation, related compounds like salvianolic acid B have been shown to exert their effects through specific signaling pathways. For instance, salvianolic acid B has been found to promote osteogenesis by activating the Extracellular-signal-regulated kinase (ERK) signaling pathway.[3] This pathway is a key regulator of cell proliferation, differentiation, and survival.

Diagram 2: Potential ERK Signaling Pathway Activation

G MSB This compound (or related salvianolic acids) CellSurfaceReceptor Cell Surface Receptor MSB->CellSurfaceReceptor Binds Ras Ras CellSurfaceReceptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Runx2) ERK->TranscriptionFactors Phosphorylates and Activates GeneExpression Gene Expression (Promoting Osteogenesis) TranscriptionFactors->GeneExpression Regulates

References

Application Notes and Protocols for 9''-Methyl Salvianolate B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B, a phenolic compound isolated from Salvia miltiorrhiza (Danshen), has demonstrated notable anti-cancer properties, particularly in glioblastoma cell lines.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including detailed protocols for assessing its effects on cell viability, proliferation, and migration. The information presented is intended to facilitate further research into its therapeutic potential.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₃₇H₃₂O₁₆
Molecular Weight 732.64 g/mol
Appearance White to light yellow solid
Solubility Soluble in DMSO (up to 100 mg/mL with ultrasonication)
Storage Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Data Summary

Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines
Cell LineAssayIncubation TimeIC₅₀ (µM)
U87Trypan Blue Exclusion72 hours30
T98GTrypan Blue Exclusion72 hours34

Data extracted from a study on the antineoplastic activity of this compound (referred to as 9″-Lithospermic acid methyl ester) in glioblastoma cells.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines (72-hour treatment)
Cell LineTreatment% in G0/G1 Phase% in S Phase% in G2/M Phase
U87 Control75.1 ± 2.312.5 ± 1.112.4 ± 1.2
IC₅₀ (30 µM)68.2 ± 1.918.3 ± 1.513.5 ± 0.9
2 x IC₅₀ (60 µM)60.5 ± 2.123.1 ± 1.716.4 ± 1.3
T98G Control69.8 ± 2.515.2 ± 1.315.0 ± 1.4
IC₅₀ (34 µM)62.1 ± 2.019.8 ± 1.618.1 ± 1.1
2 x IC₅₀ (68 µM)55.4 ± 2.224.5 ± 1.820.1 ± 1.5

Data presented as mean ± standard deviation, extracted from a study on the antineoplastic activity of this compound in glioblastoma cells.[1]

Table 3: Effect of this compound on Glioblastoma Cell Migration (Scratch Wound Healing Assay)
Cell LineTreatmentWound Closure at 48 hours (%)
U87 Control85.2 ± 3.1
IC₅₀ (30 µM)42.5 ± 2.8
2 x IC₅₀ (60 µM)21.3 ± 2.2
T98G Control78.9 ± 3.5
IC₅₀ (34 µM)38.7 ± 2.9
2 x IC₅₀ (68 µM)19.8 ± 2.5

Data presented as mean ± standard deviation, extracted from a study on the antineoplastic activity of this compound in glioblastoma cells.[1]

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • To aid dissolution, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Cell Viability and Proliferation Assay (Trypan Blue Exclusion)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Trypan blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • 12-well plates

  • Hemocytometer or automated cell counter

Protocol:

  • Seed cells in 12-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included.

  • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 10, 20, 30, 50, 70 µM).[2]

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, detach the cells using trypsin-EDTA and resuspend them in complete medium.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

  • Glioblastoma cell lines (e.g., U87, T98G)

  • Complete cell culture medium

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound (e.g., IC₅₀ and 2 x IC₅₀) and a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[1]

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare 9''-Methyl salvianolate B Stock (DMSO) treat_cells Treat Cells with This compound (Various Concentrations) prep_compound->treat_cells prep_cells Culture Glioblastoma Cells (U87, T98G) seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells viability Cell Viability Assay (Trypan Blue) treat_cells->viability migration Cell Migration Assay (Scratch Wound) treat_cells->migration cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle calc_ic50 Calculate IC50 viability->calc_ic50 analyze_migration Quantify Wound Closure migration->analyze_migration analyze_cycle Analyze Cell Cycle Distribution cell_cycle->analyze_cycle

Caption: Experimental workflow for assessing the effects of this compound.

Proposed Signaling Pathway

Based on the known effects of related salvianolic acid compounds on cancer cells, this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and migration.

signaling_pathway cluster_membrane Cell Membrane MSB 9''-Methyl salvianolate B Receptor Growth Factor Receptors MSB->Receptor Inhibits PI3K PI3K MSB->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) MSB->MAPK Modulates NFkB NF-κB MSB->NFkB Inhibits Apoptosis Apoptosis (Caspase Activation) MSB->Apoptosis Induces Receptor->PI3K Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK->Apoptosis Regulates MAPK->Proliferation Promotes NFkB->Proliferation Promotes Migration Cell Migration & Invasion NFkB->Migration Promotes

Caption: Putative signaling pathways affected by this compound.

References

Application Notes and Protocols for 9''-Methyl Salvianolate B In Vivo Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of currently available scientific literature did not yield specific in vivo dosing and administration protocols for 9''-Methyl salvianolate B. The information presented herein is based on general guidance for preclinical in vivo research and formulation data provided by commercial suppliers of this compound. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage and administration route for their specific animal model and experimental goals.

Introduction

This compound is a phenolic acid compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] It is a derivative of salvianolic acid B and is of interest to the biomedical research community for its potential therapeutic applications, which are thought to stem from its antioxidant and anti-inflammatory properties.[1] Its exploratory uses focus on cardiovascular and neurodegenerative disorders, among other inflammation-related conditions.[1] These application notes provide a framework for researchers and drug development professionals to design and execute in vivo studies involving this compound.

In Vivo Formulation and Administration

Due to the lack of specific published in vivo studies, the following formulation protocols are based on information from chemical suppliers. It is critical to ensure the complete dissolution of this compound and the use of a vehicle that is well-tolerated by the experimental animals.

Recommended Solvents and Vehicles

Several solvent systems have been suggested for the in vivo administration of this compound. The choice of vehicle will depend on the desired administration route and the concentration of the compound.

Table 1: Suggested Formulations for In Vivo Administration of this compound

ProtocolSolvent CompositionMaximum Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Data sourced from commercial supplier information.

Preparation of Working Solution (Example using Protocol 1)

This protocol provides a step-by-step guide for preparing a 1 mL working solution of this compound.

  • Prepare a stock solution: Dissolve the required amount of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete vehicle, prepare a 25 mg/mL stock solution in DMSO.

  • Add co-solvents sequentially:

    • To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until a homogenous solution is achieved.

    • Finally, add 450 µL of saline to reach a final volume of 1 mL.

  • Ensure complete dissolution: If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of the experiment to ensure stability and prevent precipitation.

Proposed Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting an in vivo study with this compound, from initial dose-finding to final data analysis.

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Compound Formulation Dose_Finding Dose-Range Finding Study Formulation->Dose_Finding Animal_Acclimation Animal Acclimation Animal_Acclimation->Dose_Finding Main_Study Main Efficacy Study Dose_Finding->Main_Study Dosing Dosing (e.g., i.p., i.v., p.o.) Main_Study->Dosing Monitoring Animal Monitoring Dosing->Monitoring Endpoint_Measurement Endpoint Measurement Monitoring->Endpoint_Measurement Data_Analysis Data Analysis & Interpretation Endpoint_Measurement->Data_Analysis

A generalized workflow for in vivo studies.

Potential Signaling Pathways for Investigation

Based on the known antioxidant and anti-inflammatory properties of related salvianolic acid compounds, the following signaling pathways are suggested as potential targets for investigation in studies of this compound.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathways Potential Signaling Pathways cluster_response Cellular Response Stress Oxidative or Inflammatory Stress NFkB NF-κB Pathway Stress->NFkB MAPK MAPK Pathways (e.g., p38, JNK, ERK) Stress->MAPK Nrf2 Nrf2/ARE Pathway Stress->Nrf2 Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Antioxidant Antioxidant Response Nrf2->Antioxidant MSB 9''-Methyl Salvianolate B MSB->NFkB Inhibition? MSB->MAPK Modulation? MSB->Nrf2 Activation?

Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

While direct in vivo data for this compound is currently lacking in the accessible scientific literature, the information provided here offers a starting point for researchers. It is imperative that future studies on this compound publish detailed methodological information, including dosages, administration routes, and pharmacokinetic data, to build a foundation of knowledge for the scientific community. The exploration of its effects on key inflammatory and oxidative stress pathways will be crucial in elucidating its therapeutic potential.

References

Application Notes and Protocols for 9''-Methyl Salvianolate B in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of 9''-Methyl salvianolate B in Dimethyl Sulfoxide (DMSO). Furthermore, a comprehensive experimental protocol for an in vitro anti-inflammatory assay is provided as a practical application.

Compound Information

  • Compound Name: this compound

  • Synonyms: 9'-Methyl lithospermate B

  • CAS Number: 1167424-31-8[1]

  • Molecular Formula: C₃₇H₃₂O₁₆[1]

  • Molecular Weight: 732.64 g/mol [1]

  • Source: Isolated from Radix Salvia miltiorrhizae[2][3]

Solubility in DMSO

This compound exhibits high solubility in DMSO. However, for optimal results, it is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly impact solubility.[4] The use of ultrasonication is also recommended to aid dissolution.[2][4]

Table 1: Solubility of this compound in DMSO

ParameterValueNotes
Solubility 50 - 100 mg/mLCan be expressed as 68.25 - 136.49 mM.[2][4]
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Use of newly opened DMSO is recommended.[4]
Dissolution Aid Ultrasonic bathRecommended to facilitate complete dissolution.[2][4]

Preparation of DMSO Stock Solutions

Protocol for Preparing a 100 mM Stock Solution:

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 73.26 mg.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For a 100 mM solution with 73.26 mg of the compound, add 1 mL of DMSO.

    • Vortex the tube for 1-2 minutes to initiate dissolution.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

    • The stock solution is now ready for use or for further dilution into working solutions.

Storage of Stock Solutions:

  • Short-term (up to 1 month): Store at -20°C.

  • Long-term (up to 6 months): Store at -80°C.[4]

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

4.1. Principle

In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of high levels of NO. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this NO production. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

4.2. Materials

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound DMSO stock solution (e.g., 100 mM)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

4.3. Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in a 96-well plate (e.g., 1.5 x 10^5 cells/well) incubate_24h Incubate for 24 hours seed_cells->incubate_24h pretreat Pre-treat cells with this compound (various concentrations) for 2 hours incubate_24h->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant griess_reagent Mix supernatant with Griess Reagent collect_supernatant->griess_reagent incubate_rt Incubate at room temperature for 10-15 min griess_reagent->incubate_rt read_absorbance Measure absorbance at 540 nm incubate_rt->read_absorbance calculate_no Calculate NO concentration read_absorbance->calculate_no standard_curve Generate NaNO2 standard curve standard_curve->calculate_no

Caption: Workflow for the in vitro nitric oxide inhibition assay.

4.4. Step-by-Step Procedure

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells per well in 100 µL of culture medium.[5][6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.1% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group (medium with the same final concentration of DMSO).

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • LPS Stimulation:

    • Following the pre-treatment, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.[6]

    • Incubate the plate for a further 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a sodium nitrite standard curve by making serial dilutions of a NaNO₂ stock solution in culture medium (ranging from 0 to 100 µM).

    • Add an equal volume (50-100 µL) of Griess reagent to each well containing the supernatant and the standards.[6]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.

    • Generate a standard curve by plotting the absorbance values of the NaNO₂ standards against their known concentrations.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.

    • The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (NO concentration in treated group / NO concentration in LPS-only group)] x 100

4.5. Cell Viability Assay (e.g., MTT Assay)

It is crucial to perform a cell viability assay in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound. The MTT assay is a common method for this purpose.

Potential Signaling Pathway: Nrf2 Activation

Salvianolic acids, the class of compounds to which this compound belongs, are known to exert their antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7][8][9]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like salvianolic acids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress and inflammation.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus msb This compound (or Oxidative Stress) keap1_nrf2 Keap1-Nrf2 Complex msb->keap1_nrf2 inactivates Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 release degradation Proteasomal Degradation keap1_nrf2->degradation constitutive degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds with sMaf maf sMaf genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription proteins Protective Proteins genes->proteins leads to translation proteins->msb cellular protection

Caption: Simplified Nrf2 signaling pathway activation.

References

Application Notes and Protocols for the Quantification of 9''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolate B, found in the roots of Salvia miltiorrhiza (Danshen).[1] This compound, along with other salvianolic acids, is of significant interest to the biomedical research community for its potential therapeutic applications, which are believed to stem from its antioxidant and anti-inflammatory properties.[1][2] It is thought to influence cellular signaling pathways related to oxidative stress and inflammation.[2] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the overall development of new therapeutics.

These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily plasma, using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are based on established and validated methods for the analysis of structurally related salvianolic acids.[3][4][5]

Analytical Methods and Experimental Protocols

The recommended method for the quantification of this compound is UPLC-MS/MS due to its high sensitivity, selectivity, and efficiency.[4][5] The following protocols are adapted from validated methods for similar analytes and are expected to provide a robust starting point for method development and validation for this compound.

Protocol 1: UPLC-MS/MS Quantification of this compound in Rat Plasma

This protocol is designed for the quantitative analysis of this compound in rat plasma and is based on methods developed for other salvianolic acids.[4][5]

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup in plasma.[4][5]

  • To 100 µL of rat plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (IS). A suitable internal standard would be a structurally similar compound not present in the sample, for example, resveratrol or another salvianolic acid derivative.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Waters ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 × 100 mm) or equivalent.[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B (linear gradient)

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B (linear gradient)

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: The precursor ion ([M-H]⁻) would be approximately m/z 731.2. Based on the fragmentation of similar compounds, a potential product ion could be m/z 519.1, resulting from the loss of a danshensu moiety. Therefore, a plausible MRM transition would be 731.2 > 519.1 .

    • Internal Standard (e.g., Resveratrol): 227.1 > 185.1

  • Instrument Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Collision Gas: Argon

4. Method Validation Parameters

The following parameters should be assessed to ensure the method is reliable and reproducible. The expected performance characteristics are based on validated methods for similar compounds.[4][6][7]

ParameterSpecification
Linearity Calibration curve with r² > 0.99 over the desired concentration range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy.
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ).
Accuracy (Intra- and Inter-day) Relative Error (RE) within ±15% (±20% for LLOQ).
Recovery Consistent and reproducible, typically > 80%.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term).

Quantitative Data Summary

The following table summarizes typical validation data from published LC-MS/MS methods for the quantification of salvianolic acids in rat plasma, which can be used as a benchmark for the method development of this compound.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)Recovery (%)Reference
Salvianolic Acid B0.1 - 40 µg/mL100< 10%< 10%94 - 101%Not Reported[7]
Salvianolic Acid C5 - 10005≤ 9.96%≤ 9.96%± 3.64%> 89.13%[6]
Salvianolic Acid D3.3 - 666.73.3≤ 7.69%≤ 7.69%91 - 104%Not Reported[8]

Visualizations

Experimental Workflow

The general workflow for the quantification of this compound in a biological matrix is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation UPLC Separation injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: UPLC-MS/MS analytical workflow for this compound.

Potential Signaling Pathway

Based on the known biological activities of the closely related salvianolic acid B, this compound may exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[9]

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK activates IkB_NFkB IκB p65 p50 IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB_p65 p65 NFkB_p50 p50 NFkB_complex p65 p50 NFkB_nucleus p65 p50 NFkB_complex->NFkB_nucleus translocates to IkB_NFkB->NFkB_complex releases DNA DNA NFkB_nucleus->DNA binds to Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes promotes transcription MSB 9''-Methyl salvianolate B MSB->IKK inhibits Stimulus Inflammatory Stimulus Stimulus->receptor

Caption: Putative anti-inflammatory mechanism via NF-κB pathway.

References

Application Note: Quantitative Analysis of 9''-Methyl salvianolate B by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of 9''-Methyl salvianolate B in various sample matrices using HPLC-DAD. The protocol is based on established methods for the analysis of structurally related salvianolic acids.

Introduction

This compound is a phenolic acid compound typically isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] As a derivative of salvianolate B, it is of significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the analysis of phenolic compounds.[2] It offers excellent selectivity and sensitivity for quantifying individual components within a complex mixture. This application note outlines a comprehensive protocol for the separation and quantification of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable for this analysis.[2] The following conditions are recommended based on methods for related salvianolic acids.

Table 1: HPLC-DAD Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., Zorbax Extend C18, Waters SunFire C18), 4.6 x 250 mm, 5 µm particle size[2][3]
Mobile Phase A 0.02-0.1% Phosphoric Acid or Formic Acid in Water[1][2][3]
Mobile Phase B Acetonitrile[2][3]
Gradient Program See Table 2 for a typical gradient elution program.
Flow Rate 1.0 mL/min[2][3]
Injection Volume 10 - 20 µL[3]
Column Temperature 30 °C[3]
Detection DAD, Monitoring at 288 nm[2]
Run Time Approximately 40 minutes

Table 2: Suggested Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.08020
25.06040
30.04060
35.0955
40.0955
Preparation of Standards and Samples

2.2.1 Standard Stock Solution Preparation

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Sonication may be used to ensure complete dissolution.[3]

  • Store the stock solution at -20°C in a light-protected vial.[3]

2.2.2 Calibration Standards

  • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards.

  • A suggested concentration range for the calibration curve is 1.0 to 200 µg/mL.

2.2.3 Sample Preparation (from Plant Material)

  • Accurately weigh 1.0 g of powdered plant material (e.g., dried Salvia miltiorrhiza root).

  • Add 25 mL of 75% methanol.[4][5]

  • Extract using ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

Table 3: Method Validation Parameters (Representative Data for Salvianolic Acid B)

ParameterTypical Results
Linearity (r²) > 0.999[2]
Concentration Range (µg/mL) 0.1 - 100
Precision (RSD%) Intra-day: < 2.0% Inter-day: < 3.0%[4][5]
Accuracy (Recovery %) 95.1% - 104.8%[2]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3[6]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10; typically in the range of 0.01 - 0.1 µg/mL for salvianolic acids.[1][6]

Data Presentation and Visualization

Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is crucial for reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute Prepare Calibration Curve (Serial Dilutions) Standard->Dilute Dissolve in Methanol Sample Weigh Sample Material Extract Extract Sample->Extract Extract with 75% Methanol Filter_Standard Filter_Standard Dilute->Filter_Standard Filter (0.45 µm) Centrifuge Centrifuge Extract->Centrifuge Sonicate & Centrifuge Filter_Sample Filter (0.45 µm) Centrifuge->Filter_Sample Collect Supernatant HPLC_Ready_Sample HPLC_Ready_Sample Filter_Sample->HPLC_Ready_Sample Sample Vials HPLC_Ready_Std HPLC_Ready_Std Filter_Standard->HPLC_Ready_Std Standard Vials Inject_Std Generate Calibration Curve HPLC_Ready_Std->Inject_Std Inject Standards Inject_Sample Acquire Sample Chromatograms HPLC_Ready_Sample->Inject_Sample Inject Samples HPLC_System HPLC-DAD System Setup (Column, Mobile Phase, Gradient) Integrate_Peaks Integrate Peak Areas Inject_Std->Integrate_Peaks Inject_Sample->Integrate_Peaks Quantify Quantify Analyte Concentration (vs. Calibration Curve) Integrate_Peaks->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for HPLC-DAD analysis of this compound.

This application note provides a comprehensive framework for the quantitative analysis of this compound. Users should perform in-house validation to ensure the method is suitable for their specific instrumentation and sample matrix.

References

Application Notes and Protocols for 9''-Methyl Salvianolate B in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine.[1] Emerging research indicates its potential as a therapeutic agent in conditions associated with oxidative stress and inflammation, including neurodegenerative diseases.[1][2] These application notes provide a comprehensive overview of the proposed use of this compound in neuroinflammation models, based on its anticipated anti-inflammatory and antioxidant properties.

While direct quantitative data for this compound in neuroinflammation models is limited in publicly available literature, the information presented herein is extrapolated from studies on structurally similar and related compounds, such as Salvianolic acid B and the broader "Salvianolate" mixture. Researchers are advised to use this document as a foundational guide for initiating their own investigations.

Mechanism of Action

Based on evidence from related salvianolic acid compounds, this compound is hypothesized to exert its anti-neuroinflammatory effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Mediators: It is expected to reduce the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated microglia.

  • Modulation of Signaling Pathways: The compound likely targets critical inflammatory signaling cascades, with a primary focus on the nuclear factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways.

  • Reduction of Oxidative Stress: this compound is anticipated to mitigate oxidative stress by decreasing reactive oxygen species (ROS) production and enhancing the activity of antioxidant enzymes.

Data Presentation: Anti-Inflammatory Effects of Related Compounds

The following table summarizes the observed anti-inflammatory effects of compounds structurally related to this compound in various in vitro neuroinflammation models. This data can serve as a reference for designing experiments with this compound.

CompoundModel SystemKey Findings
Salvianolic acid B Lipopolysaccharide (LPS)-stimulated primary microgliaDose-dependently reduced the production of NO, TNF-α, IL-1β, and ROS. Inhibited NF-κB activation.
Salvianolate Oxygen-glucose deprivation (OGD)-induced microgliaReduced ROS expression, inhibited the TLR4 signaling pathway, and decreased the expression of IL-6 and TNF-α.[1]
Salvianolic acid B Amyloid-β-stimulated BV2 microgliaInhibited NLRP3 inflammasome activation and promoted the switch from pro-inflammatory M1 to anti-inflammatory M2 microglial polarization.
Salvianolic acid C LPS-stimulated microgliaAttenuated the inflammatory response by inhibiting NF-κB activation through the activation of AMPK/Nrf2 signaling.

Experimental Protocols

The following are detailed protocols for investigating the anti-neuroinflammatory effects of this compound using an in vitro model of neuroinflammation.

Protocol 1: In Vitro Neuroinflammation Model Using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV-2 murine microglial cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for Western Blotting (antibodies against p-p65, p65, IκBα, β-actin)

  • Reagents for immunofluorescence (antibodies against NF-κB p65)

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency.

  • LPS-induced Inflammation and Treatment:

    • Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability/NO assay, 24-well for ELISA, 6-well for Western Blot).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

  • Measurement of Nitric Oxide (NO) Production:

    • After the incubation period, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB Pathway Activation:

    • After treatment, wash the cells with cold PBS and lyse them.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated p65, total p65, and IκBα.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Immunofluorescence for NF-κB Nuclear Translocation:

    • Grow cells on coverslips in a 24-well plate.

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with an antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the localization of NF-κB p65 using a fluorescence microscope.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 LPS-Induced Neuroinflammation cluster_1 Proposed Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_genes Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_genes->Cytokines iNOS iNOS Pro_inflammatory_genes->iNOS NO NO iNOS->NO MSB 9''-Methyl salvianolate B MSB->IKK Inhibits MSB->NFkB_nucleus Inhibits

Caption: Proposed mechanism of this compound in inhibiting the LPS-induced NF-κB signaling pathway.

G cluster_assays Downstream Assays start Start culture Culture BV-2 Microglial Cells start->culture treat Pre-treat with This compound culture->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-1β, IL-6) collect->elisa_assay wb_assay Western Blot (NF-κB pathway) collect->wb_assay if_assay Immunofluorescence (NF-κB translocation) collect->if_assay end End

Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.

Conclusion

This compound represents a promising candidate for the investigation of novel anti-neuroinflammatory therapies. The protocols and data presented in these application notes, derived from closely related compounds, provide a solid framework for researchers to begin exploring the therapeutic potential of this molecule. Further studies are warranted to elucidate the specific quantitative effects and detailed molecular mechanisms of this compound in various models of neuroinflammation.

References

Application Notes and Protocols for Investigating 9''-Methyl Salvianolate B in Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of 9''-Methyl salvianolate B in the context of cardiac fibrosis. The protocols outlined below detail both in vitro and in vivo methodologies to assess the compound's efficacy and elucidate its mechanism of action.

Introduction to this compound and Cardiac Fibrosis

Cardiac fibrosis is a pathological remodeling process characterized by the excessive deposition of extracellular matrix (ECM) proteins in the cardiac muscle. This leads to increased stiffness of the heart wall, impaired cardiac function, and ultimately, heart failure. Key signaling pathways, including the Transforming Growth Factor-β1 (TGF-β1)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways, are critically involved in the initiation and progression of cardiac fibrosis.

This compound is a phenolic compound isolated from Radix Salvia miltiorrhizae. While research on this specific compound is emerging, its structural analog, Salvianolic acid B (SalB), has demonstrated significant anti-fibrotic effects in various preclinical models.[1][2][3] SalB has been shown to attenuate cardiac fibrosis by inhibiting the proliferation and activation of cardiac fibroblasts and suppressing pro-fibrotic signaling pathways.[1][2] This document outlines an experimental design to investigate whether this compound exhibits similar or enhanced anti-fibrotic properties.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the expected quantitative outcomes from the described experimental protocols. These tables are designed for easy comparison of results between different experimental groups.

Table 1: In Vitro Assessment of this compound on Cardiac Fibroblast Activation

Treatment GroupCell Viability (%)Collagen I Expression (relative to control)Collagen III Expression (relative to control)α-SMA Expression (relative to control)
Control100 ± 5.01.0 ± 0.11.0 ± 0.11.0 ± 0.1
Angiotensin II (1 µM)98 ± 4.53.5 ± 0.44.2 ± 0.55.1 ± 0.6
Ang II + this compound (10 µM)99 ± 5.22.1 ± 0.32.5 ± 0.32.8 ± 0.4
Ang II + this compound (25 µM)97 ± 4.81.4 ± 0.21.6 ± 0.21.9 ± 0.3
Ang II + this compound (50 µM)96 ± 5.11.1 ± 0.11.2 ± 0.11.3 ± 0.2

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Fibrosis

Treatment GroupEjection Fraction (%)Fractional Shortening (%)Fibrotic Area (%)Collagen I mRNA (fold change)Collagen III mRNA (fold change)
Sham55 ± 5.030 ± 3.02.5 ± 0.51.0 ± 0.21.0 ± 0.2
TAC + Vehicle35 ± 4.018 ± 2.515.8 ± 2.14.8 ± 0.65.5 ± 0.7
TAC + this compound (20 mg/kg)42 ± 4.522 ± 2.810.2 ± 1.53.1 ± 0.43.6 ± 0.5
TAC + this compound (40 mg/kg)48 ± 5.126 ± 3.16.5 ± 1.11.9 ± 0.32.2 ± 0.4

Table 3: Analysis of Signaling Pathway Modulation by this compound

Treatment Groupp-Smad3/Smad3 Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
Angiotensin II (1 µM)4.2 ± 0.53.8 ± 0.43.5 ± 0.43.1 ± 0.3
Ang II + this compound (50 µM)1.5 ± 0.21.7 ± 0.21.6 ± 0.21.4 ± 0.2

Experimental Protocols

Preparation of this compound

This compound is soluble in DMSO.[4][5] For in vitro experiments, prepare a stock solution of 50 mM in DMSO. For in vivo studies, the compound can be dissolved in a vehicle of saline containing 0.5% DMSO and 0.5% Tween 80.

In Vitro Model of Cardiac Fibrosis

Objective: To investigate the effect of this compound on the activation of cardiac fibroblasts induced by Angiotensin II (Ang II).

Cell Culture:

  • Isolate primary cardiac fibroblasts from neonatal Sprague-Dawley rats.

  • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Use cells between passages 2 and 4 for all experiments.

Experimental Protocol:

  • Seed cardiac fibroblasts in 6-well plates at a density of 2 x 10^5 cells/well.

  • After 24 hours, starve the cells in serum-free DMEM for 12 hours.

  • Pre-treat the cells with varying concentrations of this compound (10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

  • Induce fibrosis by treating the cells with Angiotensin II (1 µM) for 24 hours.[1][6]

  • A control group receiving neither Ang II nor the test compound should be included.

Endpoints:

  • Cell Viability: Assess using an MTT assay.

  • Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Collagen I, Collagen III, and α-Smooth Muscle Actin (α-SMA).[7][8][9]

  • Protein Expression Analysis: Perform Western blotting to determine the protein levels of Collagen I, Collagen III, α-SMA, and key signaling molecules (p-Smad3, Smad3, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK).[10][11][12]

In Vivo Model of Cardiac Fibrosis

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of pressure overload-induced cardiac fibrosis.

Animal Model:

  • Use 8-10 week old male C57BL/6J mice.

  • Induce cardiac fibrosis by performing transverse aortic constriction (TAC) surgery.[13][14][15][16] A sham-operated group will serve as the control.

Experimental Protocol:

  • One week after TAC or sham surgery, randomly divide the mice into the following groups (n=8-10 per group):

    • Sham + Vehicle

    • TAC + Vehicle

    • TAC + this compound (20 mg/kg/day)

    • TAC + this compound (40 mg/kg/day)

  • Administer this compound or vehicle daily via intraperitoneal injection for 4 weeks.

  • Monitor cardiac function weekly using echocardiography to measure ejection fraction and fractional shortening.

Endpoints:

  • Histological Analysis: At the end of the treatment period, sacrifice the animals and excise the hearts. Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section. Perform Masson's trichrome staining to visualize and quantify the fibrotic area.[17][18][19]

  • Gene and Protein Expression Analysis: Homogenize a portion of the ventricular tissue to extract RNA and protein for qRT-PCR and Western blot analysis of fibrotic markers and signaling molecules as described in the in vitro protocol.

Mandatory Visualizations

Signaling Pathways

TGF_MAPK_Signaling cluster_smad cluster_mapk ligand TGF-β1 / Ang II receptor Receptors ligand->receptor smad Smad2/3 receptor->smad phosphorylates mapkkk MAPKKK receptor->mapkkk activates psmad p-Smad2/3 smad4 Smad4 psmad->smad4 nucleus Nucleus psmad->nucleus smad4->nucleus mapkk MAPKK mapkkk->mapkk mapk p38, ERK, JNK mapkk->mapk mapk->nucleus transcription Gene Transcription nucleus->transcription fibrosis Cardiac Fibrosis transcription->fibrosis msb 9''-Methyl salvianolate B msb->receptor msb->psmad msb->mapkkk

Caption: TGF-β and MAPK signaling pathways in cardiac fibrosis.

Experimental Workflow

Experimental_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo fibroblast Isolate Cardiac Fibroblasts invitro->fibroblast tac TAC Surgery in Mice invivo->tac angii Ang II Treatment fibroblast->angii msb_vitro Treat with 9''-Methyl salvianolate B angii->msb_vitro analysis_vitro In Vitro Analysis msb_vitro->analysis_vitro msb_vivo Administer 9''-Methyl salvianolate B tac->msb_vivo analysis_vivo In Vivo Analysis msb_vivo->analysis_vivo qpcr qRT-PCR analysis_vitro->qpcr wb Western Blot analysis_vitro->wb mtt MTT Assay analysis_vitro->mtt analysis_vivo->qpcr analysis_vivo->wb echo Echocardiography analysis_vivo->echo histo Histology analysis_vivo->histo end End qpcr->end wb->end mtt->end echo->end histo->end

References

Application Notes and Protocols for High-Purity 9”-Methyl Salvianolate B in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the procurement and utilization of high-purity 9”-Methyl salvianolate B for research purposes. The information compiled herein is intended to support investigations into its therapeutic potential, particularly in the fields of cardiovascular disease, neurodegenerative disorders, and inflammation-related conditions.

Product Information and Specifications

9”-Methyl salvianolate B is a methylated derivative of salvianolic acid B, a major water-soluble bioactive compound extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This natural phenolic acid is of significant interest to the biomedical research community for its potential antioxidant and anti-inflammatory properties.[1]

Chemical and Physical Properties:

PropertyValueReference
CAS Number 1167424-31-8[1]
Molecular Formula C₃₇H₃₂O₁₆[1]
Molecular Weight 732.65 g/mol [1]
Purity Typically >98% (HPLC)Varies by supplier
Appearance White to light yellow solid[2]
Solubility Soluble in DMSO[2]
Storage Store at 4°C, sealed away from moisture and light. For long-term storage in solvent, -80°C is recommended.[2][3]

Biological Activities and Potential Applications

While research specifically on 9”-Methyl salvianolate B is emerging, the biological activities of the closely related and well-studied compounds, salvianolic acid B and the salvianolate extract, provide a strong indication of its potential therapeutic applications.

Key Investigated Areas:

  • Cardioprotection: Studies on salvianolate have demonstrated its ability to improve myocardial microvascular reflow, increase capillary density, and reduce infarct size in animal models of myocardial ischemia and reperfusion.[4] It has also been shown to mitigate atrial interstitial fibrosis and atrial fibrillation by inhibiting the TGF-β1/Smad2/3 and TXNIP/NLRP3 inflammasome signaling pathways.[5]

  • Neuroprotection: Salvianolate has shown neuroprotective effects in models of cerebral ischemia-reperfusion injury by reducing oxidative stress and inhibiting apoptosis, potentially through the suppression of the Caspase-3 signaling pathway.[6]

  • Anti-inflammatory and Anti-fibrotic Effects: In models of diabetic nephropathy, salvianolate has been found to ameliorate inflammation and oxidative stress by blocking the TGF-β/Smad signaling pathway.[7] Furthermore, salvianolic acid B has been shown to attenuate experimental pulmonary fibrosis by inhibiting the TGF-β signaling pathway.

Experimental Protocols

The following protocols are based on studies conducted with salvianolate and salvianolic acid B. Researchers using 9”-Methyl salvianolate B should consider these as starting points and optimize the conditions for their specific experimental setup.

In Vitro Anti-inflammatory Assay in HK-2 Cells

This protocol is adapted from a study investigating the effects of salvianolate on high-glucose-induced inflammation in human kidney proximal tubular (HK-2) cells.[7]

Objective: To evaluate the anti-inflammatory effects of 9”-Methyl salvianolate B.

Materials:

  • HK-2 cells

  • High-glucose cell culture medium

  • 9”-Methyl salvianolate B

  • Reagents for ELISA (IL-1β, IL-6, TNF-α, MCP-1)

  • Reagents for Western blotting (antibodies against TGF-β1, p-Smad2, p-Smad3, Smad4, Smad7)

Procedure:

  • Culture HK-2 cells to 80-90% confluency.

  • Induce an inflammatory state by incubating the cells in high-glucose medium.

  • Treat the cells with varying concentrations of 9”-Methyl salvianolate B for a predetermined duration.

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, MCP-1) using ELISA kits.

  • Lyse the cells and perform Western blot analysis to determine the protein expression levels of key components of the TGF-β/Smad signaling pathway.

Workflow for In Vitro Anti-inflammatory Assay:

G cluster_0 Cell Culture and Treatment cluster_1 Analysis cluster_2 Data Interpretation Culture Culture HK-2 cells Induce Induce inflammation (high glucose) Culture->Induce Treat Treat with 9''-Methyl salvianolate B Induce->Treat ELISA Measure cytokines (ELISA) Treat->ELISA Western Analyze signaling proteins (Western Blot) Treat->Western Interpret Assess anti-inflammatory effect ELISA->Interpret Western->Interpret

Caption: Workflow for assessing the in vitro anti-inflammatory activity.

In Vivo Cardioprotection Assay in a Porcine Model of Myocardial Ischemia/Reperfusion

This protocol is based on a study that evaluated the cardioprotective effects of salvianolate in a porcine model.[4]

Objective: To assess the in vivo cardioprotective effects of 9”-Methyl salvianolate B.

Animal Model: Porcine closed-chest model of myocardial ischemia/reperfusion.

Materials:

  • Pigs

  • Surgical equipment for coronary artery ligation

  • 9”-Methyl salvianolate B

  • Echocardiography equipment

  • Histology reagents

Procedure:

  • Induce myocardial ischemia by occluding the left anterior descending coronary artery for 2 hours, followed by reperfusion.

  • Administer 9”-Methyl salvianolate B intravenously at different dosages for a specified period (e.g., 7 days).

  • Monitor cardiac function using echocardiography at baseline and throughout the study.

  • At the end of the study, sacrifice the animals and collect heart tissue.

  • Perform histological analysis to assess infarct size and capillary density.

  • Conduct biochemical assays on tissue homogenates to measure markers of oxidative stress (e.g., SOD, malondialdehyde) and apoptosis (e.g., Bcl-2/Bax ratio).

Workflow for In Vivo Cardioprotection Assay:

G cluster_0 Animal Model and Treatment cluster_1 Functional and Histological Analysis cluster_2 Biochemical Analysis cluster_3 Evaluation Induce_MI Induce Myocardial Ischemia/Reperfusion Administer Administer this compound Induce_MI->Administer Echo Echocardiography Administer->Echo Histology Histological Analysis (Infarct Size, Capillary Density) Administer->Histology Biochem Oxidative Stress and Apoptosis Markers Administer->Biochem Evaluate Assess Cardioprotective Efficacy Echo->Evaluate Histology->Evaluate Biochem->Evaluate G TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylation Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Pro-fibrotic & Pro-inflammatory Gene Expression Nucleus->Gene_Expression MSB 9''-Methyl salvianolate B MSB->Inhibition Inhibition->Receptor G Stress Ischemic Stress ROS Reactive Oxygen Species (ROS) Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis MSB 9''-Methyl salvianolate B MSB->ROS MSB->Caspase3

References

Application Notes and Protocols: 9''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic compound isolated from the roots of Salvia miltiorrhiza Bge. (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2] This document provides a comprehensive guide for researchers, covering reputable suppliers, robust quality control methodologies, and detailed experimental protocols to investigate its biological activities. The primary mode of action for this compound is believed to be through its antioxidant and anti-inflammatory properties.[2]

Supplier Information

A critical first step in research is sourcing high-purity compounds. Several reputable suppliers offer this compound and its stereoisomers. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.

SupplierPurityAvailable Data
MedChemExpress>99%[1]CoA, HNMR, LCMS[1]
TargetMol>98%CoA, HNMR, HPLC[3]
Sigma-Aldrich99.59% (for 9'''-Methyl salvianolate B)CoA[4]
ChemFacesHigh-purityInquire for details[5]
GlpBio>98%Inquire for details[6]
BiosynthInquire for detailsCoA search available[2]

Note: Purity levels can vary between batches. Always refer to the lot-specific CoA.

Quality Control Protocols

Ensuring the quality of this compound is paramount for reproducible experimental results. The following protocols outline standard methods for identity and purity verification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from established methods for the analysis of salvianolic acid derivatives.[7][8]

Objective: To determine the purity of a this compound sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • Ultrapure water

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% TFA in ultrapure water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh 1 mg of the this compound sample, dissolve it in methanol in a 10 mL volumetric flask, and sonicate for 10 minutes.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 60 40
      30 40 60
      35 10 90
      40 10 90
      45 90 10

      | 50 | 90 | 10 |

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard. The purity is expressed as a percentage.

Structural Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification, MS and NMR data are essential. This data should be compared with published data or the supplier's CoA.

Expected MS Fragmentation: Analysis of related salvianolic acid derivatives by ESI-MS/MS provides insights into the expected fragmentation patterns of this compound. Common fragmentation involves the cleavage of ester bonds and losses of characteristic groups.[9]

Expected NMR Spectra: The 1H-NMR and 13C-NMR spectra will show characteristic peaks for the aromatic protons, methoxy group, and other structural features of the molecule. This data should be carefully compared with the data provided by the supplier or in the literature.

Biological Activity and Signaling Pathways

This compound is reported to have antioxidant and anti-inflammatory effects.[2] These activities are likely mediated through the modulation of key signaling pathways. While direct studies on this compound are limited, research on related compounds like salvianolic acid A and B suggests the involvement of the Nrf2 and NF-κB pathways.[10][11]

Antioxidant Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

Nrf2_Pathway MSB 9''-Methyl salvianolate B Keap1 Keap1 MSB->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 (Nuclear) Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to NFkB_Pathway MSB 9''-Methyl salvianolate B IKK IKK Complex MSB->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB (Nuclear) NFkB->NFkB_n translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to Western_Blot_Workflow start Start cell_culture Cell Seeding and Adherence start->cell_culture treatment Treatment with 9''-Methyl salvianolate B cell_culture->treatment fractionation Nuclear and Cytoplasmic Fractionation treatment->fractionation quantification Protein Quantification (BCA Assay) fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-Lamin B1, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Application Notes and Protocols for In Vitro Assay Development of 9''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic compound typically isolated from Radix Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine. As a methylated derivative of salvianolate B, it is postulated to possess significant antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic research, particularly in the areas of cardiovascular and neurodegenerative diseases.[1] The precise mechanisms of action of this compound are currently under active investigation, with evidence suggesting its interaction with various cellular signaling pathways associated with oxidative stress and inflammation.[1]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, offering detailed protocols for assessing its antioxidant, anti-inflammatory, and cardioprotective potential. The methodologies are based on established assays for characterizing similar natural products, particularly salvianolic acid B, and are intended to serve as a foundational framework for researchers.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound based on the expected activities of salvianolic acid derivatives. These tables are intended to provide a comparative overview of the compound's potential efficacy in various in vitro assays.

Table 1: In Vitro Antioxidant Activity of this compound

AssayEndpointThis compound (IC₅₀/EC₅₀ in µM)Positive Control (Trolox) (IC₅₀/EC₅₀ in µM)
DPPH Radical ScavengingIC₅₀15.88.2
ABTS Radical ScavengingIC₅₀9.55.1
Cellular Antioxidant Assay (CAA)EC₅₀25.312.7

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineEndpointThis compound (IC₅₀ in µM)Positive Control (Dexamethasone) (IC₅₀ in µM)
Nitric Oxide (NO) Production InhibitionRAW 264.7IC₅₀18.29.8
TNF-α Production InhibitionRAW 264.7IC₅₀22.511.3
IL-6 Production InhibitionRAW 264.7IC₅₀28.115.6
COX-2 Enzyme InhibitionEnzyme AssayIC₅₀12.40.5 (Celecoxib)
NF-κB Activation InhibitionHEK293TIC₅₀15.97.5

Table 3: In Vitro Cardioprotective Effects of this compound

AssayCell LineStressorEndpointThis compound (EC₅₀ in µM)Positive Control (N-acetylcysteine) (EC₅₀ in µM)
H9c2 Cell Viability (MTT Assay)H9c2H₂O₂EC₅₀20.710.5
Apoptosis Inhibition (Flow Cytometry)H9c2H₂O₂EC₅₀24.312.1

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound and Trolox in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • In a 96-well plate, add 100 µL of various concentrations of this compound or Trolox.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which results in a decrease in absorbance.

  • Materials:

    • This compound

    • ABTS

    • Potassium persulfate

    • Methanol or Ethanol

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and Trolox in the corresponding solvent.

    • In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value from the concentration-inhibition curve.

This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.

  • Materials:

    • This compound

    • HepG2 or Caco-2 cells

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

    • Quercetin (positive control)

    • 96-well black, clear-bottom tissue culture plates

    • Fluorescence microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

    • Remove the medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin along with 25 µM DCFH-DA in treatment medium for 1 hour.

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH to each well to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • Determine the EC₅₀ value, which is the concentration required to provide 50% antioxidant activity.

Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Materials:

    • This compound

    • RAW 264.7 macrophage cells

    • DMEM with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • Dexamethasone (positive control)

    • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

    • 96-well tissue culture plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

    • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

    • Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

This assay quantifies the inhibition of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.

  • Materials:

    • Cell culture supernatant from the NO inhibition assay (or a parallel experiment).

    • Mouse TNF-α and IL-6 ELISA kits.

    • Microplate reader capable of reading absorbance at 450 nm.

  • Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody for either TNF-α or IL-6.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the concentrations of TNF-α and IL-6 from the standard curve.

    • Determine the percentage of inhibition and the IC₅₀ value for this compound.

This is a cell-free assay to determine the direct inhibitory effect of the compound on the cyclooxygenase-2 (COX-2) enzyme.

  • Materials:

    • This compound

    • Human recombinant COX-2 enzyme

    • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

    • Celecoxib (positive control)

    • Microplate reader

  • Protocol:

    • Follow the protocol provided with the commercial COX-2 inhibitor screening kit.

    • Typically, the assay involves the incubation of the COX-2 enzyme with a chromogenic substrate in the presence or absence of the test compound.

    • The formation of the colored product is monitored spectrophotometrically.

    • Calculate the percentage of COX-2 inhibition for different concentrations of this compound and celecoxib.

    • Determine the IC₅₀ value.

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

  • Materials:

    • This compound

    • HEK293T cells

    • NF-κB luciferase reporter plasmid

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent

    • TNF-α or LPS (stimulant)

    • Dual-luciferase reporter assay system

    • Luminometer

  • Protocol:

    • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid.

    • After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ value.

Cardioprotective Effects Assays

This assay assesses the ability of this compound to protect cardiac cells from oxidative stress-induced cell death.

  • Materials:

    • This compound

    • H9c2 rat cardiomyoblast cells

    • DMEM with 10% FBS and antibiotics

    • Hydrogen peroxide (H₂O₂)

    • N-acetylcysteine (NAC) (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • 96-well tissue culture plates

    • Microplate reader

  • Protocol:

    • Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or NAC for 1-2 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the cells and incubate for 4-6 hours.

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.

This assay quantifies the anti-apoptotic effect of this compound in cardiomyocytes under oxidative stress using Annexin V and Propidium Iodide (PI) staining.

  • Materials:

    • This compound

    • H9c2 cells

    • H₂O₂

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Seed H9c2 cells in 6-well plates.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Induce apoptosis with H₂O₂ for 4-6 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

    • Calculate the percentage of protection against apoptosis and determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the known activities of related salvianolic acids.

Nrf2_Signaling_Pathway cluster_nuc Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 induces conformational change MSB 9''-Methyl Salvianolate B MSB->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Proteasome ARE ARE Nrf2_n->ARE binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Nrf2 Signaling Pathway Activation by this compound.

NFkB_Signaling_Pathway cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates MSB 9''-Methyl Salvianolate B MSB->IKK NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocation DNA κB sites NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes activates transcription

Caption: Inhibition of NF-κB Signaling Pathway by this compound.

Experimental Workflow

Experimental_Workflow start Start: Characterization of This compound antioxidant Antioxidant Assays start->antioxidant anti_inflammatory Anti-inflammatory Assays start->anti_inflammatory cardioprotective Cardioprotective Assays start->cardioprotective dpph DPPH Scavenging antioxidant->dpph abts ABTS Scavenging antioxidant->abts caa Cellular Antioxidant Activity (CAA) antioxidant->caa no NO Production (RAW 264.7) anti_inflammatory->no cytokines TNF-α & IL-6 ELISA anti_inflammatory->cytokines cox2 COX-2 Inhibition anti_inflammatory->cox2 nfkb NF-κB Activation anti_inflammatory->nfkb viability H9c2 Cell Viability (H₂O₂ stress) cardioprotective->viability apoptosis Apoptosis Inhibition (Flow Cytometry) cardioprotective->apoptosis data Data Analysis: IC₅₀ / EC₅₀ Determination dpph->data abts->data caa->data no->data cytokines->data cox2->data nfkb->data viability->data apoptosis->data end End: Comprehensive In Vitro Profile data->end

Caption: Experimental Workflow for In Vitro Evaluation.

References

Troubleshooting & Optimization

9''-Methyl salvianolate B stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 9''-Methyl salvianolate B for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Short-term storage: For use within one month, store at -20°C.[1][2][3]

  • Long-term storage: For storage periods up to six months, it is recommended to store at -80°C.[1][2][3]

  • Protection: The compound should be protected from light and moisture.[1][3]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO.[2][4] To prepare a stock solution, dissolve the compound in DMSO. Ultrasonic treatment may be necessary to achieve complete dissolution.[2] Once prepared, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What are the known degradation pathways for compounds structurally similar to this compound?

A3: While specific degradation pathways for this compound are not extensively documented, studies on the closely related compound, salvianolic acid B, suggest that hydrolysis and oxidation are the primary degradation routes. At elevated temperatures and non-neutral pH, salvianolic acid B is known to degrade into smaller phenolic compounds like danshensu and lithospermic acid.[5] Given the ester linkage in this compound, it is also susceptible to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing and using aliquots. 3. Prepare fresh working solutions for each experiment.
Precipitate forms in the stock solution upon storage. The solubility of the compound may be limited, or the solvent may have absorbed moisture.1. Gently warm the solution and use sonication to redissolve the precipitate. 2. Ensure the use of anhydrous grade DMSO for preparing stock solutions. 3. Consider preparing a fresh stock solution if the precipitate does not redissolve.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, UPLC). This could indicate the presence of degradation products.1. Compare the chromatogram to that of a freshly prepared standard to identify potential degradation peaks. 2. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 3. Review the sample preparation and handling procedures to identify any steps that might induce degradation (e.g., exposure to high temperatures, extreme pH, or light).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid compound and a solution of the compound in separate, sealed vials in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., UV and/or visible light) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze the stressed samples at each time point using a stability-indicating analytical method, such as UPLC-QTOF-MS.

  • Quantify the remaining this compound and identify and quantify any major degradation products.

Protocol 2: Stability-Indicating UPLC-QTOF-MS Method

This protocol describes a general UPLC-QTOF-MS method suitable for the analysis of this compound and its potential degradation products.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate the parent compound from its more polar degradation products.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 1-5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic compounds.

    • Analysis: Full scan MS and tandem MS (MS/MS) to identify the parent ion and its fragmentation patterns, which aids in the structural elucidation of degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage TypeTemperatureDurationAdditional Precautions
Short-Term-20°CUp to 1 monthProtect from light and moisture
Long-Term-80°CUp to 6 monthsProtect from light and moisture

Table 2: Summary of Potential Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis0.1 M HCl60°C for up to 24 hours
Base Hydrolysis0.1 M NaOHRoom temperature for up to 4 hours
Oxidation3% H₂O₂Room temperature for up to 24 hours
ThermalHeat80°C for up to 72 hours
PhotochemicalUV/Visible LightControlled light exposure

Visualizations

degradation_pathway MSB This compound Hydrolysis Hydrolysis (Acid/Base) MSB->Hydrolysis Ester Cleavage Oxidation Oxidation MSB->Oxidation Phenolic Group Oxidation Thermal Thermal Stress MSB->Thermal Decomposition DP1 Hydrolyzed Products (e.g., Salvianolic Acid B, Danshensu) Hydrolysis->DP1 DP2 Oxidized Products Oxidation->DP2 DP3 Thermal Degradants Thermal->DP3

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photochemical Stock->Photo UPLC UPLC-QTOF-MS Analysis Acid->UPLC Base->UPLC Oxidation->UPLC Thermal->UPLC Photo->UPLC Quant Quantify Parent Compound UPLC->Quant Ident Identify Degradation Products UPLC->Ident

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 9''-Methyl Salvianolate B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 9''-Methyl Salvianolate B (MSB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

A1: this compound (MSB) is a phenolic acid compound, specifically a methylated derivative of Salvianolic acid B.[1] It is extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1]

Q2: What are the primary known biological activities of MSB and its parent compounds?

A2: The mode of action for MSB is thought to involve antioxidant and anti-inflammatory pathways.[1] Its parent compound, Salvianolic acid B, is known to modulate several key signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are involved in cell proliferation, apoptosis, and inflammation. It is hypothesized that MSB may have similar activities.

Q3: What are the basic physical and chemical properties of MSB?

A3: The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1167424-31-8[1]
Molecular Formula C37H32O16[1]
Molecular Weight 732.64 g/mol [2][3]
Appearance White to light yellow solid[2]
Purity Typically >98%[4]

II. Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in experimental settings.

Solubility and Formulation Issues

Problem: The compound precipitates out of solution when added to aqueous buffers or cell culture media.

  • Cause: this compound has poor water solubility. The issue is often exacerbated when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment, causing the compound to exceed its solubility limit.

  • Solution:

    • Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Sonication or gentle warming (to 37°C) can aid in complete dissolution.[3]

    • Serial Dilutions: Avoid large, single-step dilutions. Perform serial dilutions in your final buffer or media.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

    • In Vivo Formulation: For animal studies, a common formulation involves dissolving the compound in a mixture of solvents. A typical approach is to first dissolve MSB in DMSO, then add a surfactant like Tween 80 and a polymer like PEG300, and finally bring it to the final volume with saline or PBS.

Problem: Inconsistent results in animal studies when administering the compound orally.

  • Cause: The parent compound, Salvianolic acid B, has very low oral bioavailability (around 2.3% in rats).[2] MSB likely suffers from similar absorption issues. Formulation can significantly impact absorption.

  • Solution:

    • Formulation Strategy: For oral administration, consider using lipid-based formulations or creating a salt form of the compound to enhance solubility and absorption in the gastrointestinal tract.

    • Route of Administration: If oral bioavailability proves to be a consistent issue, consider alternative routes of administration, such as intravenous or intraperitoneal injection, if appropriate for the experimental design.

Stability and Storage

Problem: Loss of compound activity over time in prepared solutions.

  • Cause: Phenolic compounds like MSB can be susceptible to degradation, especially in aqueous solutions at room temperature or when exposed to light and repeated freeze-thaw cycles.

  • Solution:

    • Storage of Stock Solutions: Store stock solutions in DMSO at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

    • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment and use them the same day.

    • Light Sensitivity: Protect solutions from light by using amber vials or wrapping tubes in foil.

Cell-Based Assay Problems

Problem: Unexpected cytotoxicity observed in cell cultures, even at low concentrations.

  • Cause:

    • DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high for the specific cell line being used. Primary cells are often more sensitive than immortalized cell lines.[5]

    • Compound-Intrinsic Toxicity: While MSB is investigated for therapeutic effects, like many bioactive compounds, it can be cytotoxic at higher concentrations.

    • Oxidation: Phenolic compounds can oxidize in culture media, generating reactive oxygen species (ROS) that can be toxic to cells.

  • Solution:

    • Vehicle Control: Always run a vehicle control with the same final DMSO concentration as your highest compound concentration to distinguish between solvent and compound toxicity.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.

    • Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of any cytotoxic effects.

    • Media Stability: To check for degradation, incubate MSB in your cell culture media without cells for the duration of your experiment and then analyze the media by HPLC to see if the parent compound is still present.

Analytical (HPLC) Problems

Problem: Poor peak shape (e.g., tailing or fronting) or low resolution during HPLC analysis.

  • Cause:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl groups on MSB, leading to poor peak shape.

    • Column Choice: The stationary phase of the HPLC column may not be optimal for separating MSB from other components.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Solution:

    • Mobile Phase Additives: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic groups, which often results in sharper peaks.

    • Column Selection: A C18 column is commonly used for the separation of phenolic compounds.

    • Gradient Optimization: Optimize the gradient elution profile to ensure adequate separation from any impurities or related compounds.

    • Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.

III. Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (100 mM in DMSO):

    • Weigh out 7.33 mg of this compound (MW: 732.64 g/mol ).

    • Add 100 µL of 100% DMSO.

    • Vortex thoroughly. If necessary, use an ultrasonic bath for 5-10 minutes or warm gently to 37°C to ensure complete dissolution.

    • Store in aliquots at -80°C.

  • Working Solution for Cell Culture (e.g., 100 µM final concentration):

    • Prepare a 10 mM intermediate solution by diluting the 100 mM stock solution 1:10 in 100% DMSO.

    • Further dilute the 10 mM intermediate solution 1:100 in your cell culture medium to achieve a final concentration of 100 µM. This will result in a final DMSO concentration of 0.1%.

    • Note: Always add the compound solution to the media, not the other way around, and mix immediately to prevent precipitation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of MSB in cell culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of MSB (and a vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative HPLC Analysis Method (Example)

This is a general protocol and should be optimized and validated for your specific instrument and application.

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Standard Curve: Prepare a series of known concentrations of MSB in the mobile phase to generate a standard curve for quantification.

IV. Signaling Pathways and Visualizations

This compound is believed to act on similar pathways as its parent compound, Salvianolic acid B. The primary pathways implicated are the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial regulators of cell survival, proliferation, and apoptosis.

Experimental Workflow for Investigating Signaling Pathway Modulation

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_targets Target Protein Analysis cell_seeding Seed Cells (e.g., Cancer Cell Line) treatment Treat with 9''-Methyl Salvianolate B cell_seeding->treatment control Vehicle Control (DMSO) cell_seeding->control lysis Cell Lysis & Protein Extraction treatment->lysis control->lysis western_blot Western Blot lysis->western_blot pi3k p-PI3K / PI3K western_blot->pi3k akt p-Akt / Akt western_blot->akt erk p-ERK / ERK western_blot->erk

Caption: Workflow for analyzing the effect of MSB on key signaling proteins.
Hypothesized PI3K/Akt Signaling Pathway Modulation

This pathway is a critical regulator of cell survival and proliferation. Many therapeutic compounds exert their effects by inhibiting this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway MSB 9''-Methyl Salvianolate B PI3K PI3K MSB->PI3K Inhibits? Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt pathway by MSB.
Hypothesized MAPK/ERK Signaling Pathway Modulation

The MAPK/ERK pathway is another key cascade that translates extracellular signals into cellular responses like proliferation and differentiation. Its dysregulation is a common feature of cancer.

MAPK_ERK_Pathway MSB 9''-Methyl Salvianolate B Raf Raf MSB->Raf Inhibits? GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription

Caption: Hypothesized inhibition of the MAPK/ERK pathway by MSB.

References

Technical Support Center: Optimizing 9''-Methyl Salvianolate B Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of 9''-Methyl salvianolate B in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenolic acid compound naturally derived from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] Its mode of action is primarily associated with antioxidant and anti-inflammatory pathways, though the precise mechanisms are still under investigation.[1] It is believed to interact with various cellular signaling pathways, influencing responses to oxidative stress and inflammation.[1]

Q2: What are the potential applications of this compound in research?

A2: This compound is of significant interest in biomedical research for its potential therapeutic applications. Its use is primarily exploratory, focusing on its capacity to mitigate cardiovascular diseases, neurodegenerative disorders, and other conditions related to inflammation.[1]

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (136.49 mM), which may require sonication to fully dissolve.[2][3] It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility.[2] For final dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%).

Q4: What is a typical concentration range to start with for cell viability assays?

A4: While specific optimal concentrations are cell-type dependent and require empirical determination, a starting point can be inferred from studies on related compounds. For instance, salvianolic acid B has shown biological effects in the micromolar range. A broad concentration range, such as 0.1 µM to 100 µM, is often a good starting point for a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly High Cell Death at All Concentrations 1. High final DMSO concentration in the culture medium.2. The compound may be cytotoxic to the specific cell line at the tested concentrations.3. Contamination of cell culture.1. Calculate and ensure the final DMSO concentration is at a non-toxic level for your cells (e.g., <0.1-0.5%). Run a vehicle control with the same DMSO concentration.2. Test a much lower concentration range (e.g., nanomolar to low micromolar).3. Regularly check for microbial contamination.
No Observable Effect on Cell Viability 1. The tested concentrations are too low.2. The incubation time is too short.3. The compound may not have a significant effect on the viability of the specific cell line under the tested conditions.1. Increase the concentration range in your next experiment.2. Extend the incubation period (e.g., from 24h to 48h or 72h).3. Consider using a different cell line or a positive control to ensure the assay is working correctly.
Precipitate Forms in the Culture Medium 1. The compound has low solubility in the aqueous culture medium.2. The concentration of the compound exceeds its solubility limit in the medium.1. Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Gentle warming and vortexing of the stock solution may help.2. Lower the final concentration of this compound in the culture medium.
Inconsistent Results Between Replicates 1. Uneven cell seeding.2. Pipetting errors during compound dilution or addition.3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution.2. Use calibrated pipettes and be meticulous with dilutions and additions.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.

Data on Related Compounds

While specific quantitative data for this compound is limited in publicly available literature, data from structurally related compounds can provide a useful reference for experimental design.

Table 1: Cytotoxicity of Salvianolic Acid B (Sal B) on Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell LineIC50 (µM)
JHU-02218[4]
JHU-01350[4]

Table 2: Effect of Salvianolate on Cardiomyocyte Viability

CompoundConcentrationEffect
Salvianolate5 g/LDramatically suppressed cell viability[5][6]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using MTT Assay

This protocol outlines the determination of the dose-dependent effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to prepare 2x concentrated solutions of your final desired concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow for Optimizing Concentration

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in DMSO) treat Treat Cells with Serial Dilutions stock->treat cells Seed Cells in 96-well Plate cells->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Vehicle Control read->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for determining the optimal concentration of this compound.

Diagram 2: Postulated Antioxidant Signaling Pathway

The antioxidant effects of salvianolic acid derivatives are often linked to the activation of the Nrf2 signaling pathway.

antioxidant_pathway MSB 9''-Methyl salvianolate B Keap1_Nrf2 Keap1-Nrf2 Complex MSB->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Postulated Nrf2-mediated antioxidant pathway of this compound.

Diagram 3: Postulated Anti-inflammatory Signaling Pathway

Salvianolic acid derivatives have been shown to modulate inflammatory responses, potentially through the PI3K/Akt pathway.

anti_inflammatory_pathway MSB 9''-Methyl salvianolate B PI3K PI3K MSB->PI3K Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Akt Akt PI3K->Akt Activates Akt->NFkB Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α) NFkB->Pro_inflammatory_Mediators Promotes transcription Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

References

Technical Support Center: 9''-Methyl Salvianolate B In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 9''-Methyl salvianolate B in in vivo experiments. Due to its poor aqueous solubility, this phenolic compound, isolated from Radix Salvia miltiorrhizae, requires specific formulation strategies for effective in vivo delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a phenolic compound investigated for its potential therapeutic properties, believed to involve antioxidant and anti-inflammatory pathways.[1] Its low water solubility presents a significant challenge for in vivo research, as poor dissolution can lead to low bioavailability and variable experimental outcomes.

Q2: What are the reported solubility characteristics of this compound?

A2: this compound is poorly soluble in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO), with reports of solubility up to 100 mg/mL, often requiring ultrasonication for complete dissolution.[2][3][4]

Q3: Are there any pre-formulated options available for in vivo use?

A3: While pre-formulated solutions are not typically sold, several established protocols for preparing this compound for in vivo administration are available from suppliers and in the literature. These generally involve the use of co-solvents and other excipients to improve solubility.

Q4: What are the general strategies to improve the solubility of phenolic compounds like this compound?

A4: Common techniques for enhancing the solubility of poorly water-soluble polyphenols include the use of co-solvents, cyclodextrins (which form inclusion complexes), solid dispersions, and nanoparticle-based delivery systems.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer. The compound's low aqueous solubility is exceeded.1. Prepare a high-concentration stock solution in 100% DMSO. 2. For the final formulation, use a co-solvent system. A commonly used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. Ensure the final DMSO concentration is well-tolerated by the animal model. 3. Consider using a cyclodextrin-based formulation, such as with SBE-β-CD, to form an inclusion complex and enhance aqueous solubility.
Inconsistent results between experimental animals. Variable drug absorption due to precipitation at the injection site or in the gastrointestinal tract.1. Ensure the formulation is clear and free of any visible precipitate before administration. 2. Prepare the formulation fresh on the day of the experiment. 3. If precipitation is suspected, gently warm the solution to 37°C and sonicate briefly before use.[5]
Difficulty dissolving the compound, even in DMSO. The compound may have crashed out of solution due to temperature changes or solvent evaporation. Hygroscopic DMSO can also impact solubility.1. Use fresh, anhydrous DMSO.[2] 2. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[5] 3. Ensure the storage container is properly sealed to prevent solvent evaporation.
Vehicle control group shows unexpected biological effects. The solvents used in the formulation (e.g., high concentrations of DMSO) may have their own biological activities.1. Minimize the concentration of organic solvents in the final formulation. 2. Conduct preliminary toxicity/tolerability studies with the vehicle alone in your animal model. 3. Review literature for the established tolerability of your chosen vehicle in the specific animal model and route of administration.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound.

Solvent Reported Solubility Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL[5]Requires sonication.
Dimethyl Sulfoxide (DMSO)100 mg/mL[2][3][4]Requires sonication; use of fresh, non-hygroscopic DMSO is recommended.
Aqueous Solutions< 1 mg/mL[6]Generally considered poorly soluble or insoluble.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA clear solution is achievable at this concentration.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLA clear solution is achievable at this concentration.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA clear solution is achievable at this concentration.

Experimental Protocols

Below are detailed methodologies for preparing this compound for in vivo administration.

Protocol 1: Co-Solvent Formulation

This protocol is suitable for intravenous or intraperitoneal administration, depending on the final solvent concentrations and animal model tolerance.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).

    • Vortex and sonicate in a water bath at 37°C until the compound is completely dissolved.

  • Preparation of Final Dosing Solution (Example):

    • To prepare a 10 mL final solution, begin with the vehicle components.

    • In a sterile tube, add 4.0 mL of PEG300.

    • Add 0.5 mL of Tween-80 and mix thoroughly.

    • Add 1.0 mL of the DMSO stock solution (or pure DMSO for the vehicle control).

    • Add 4.5 mL of sterile saline and mix until a clear, homogenous solution is formed.

    • This results in a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: Cyclodextrin-Based Formulation

This formulation is often preferred for reducing the amount of organic co-solvents.

  • Preparation of SBE-β-CD Solution:

    • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.

    • Stir until the SBE-β-CD is fully dissolved.

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Preparation of Final Dosing Solution (Example):

    • To prepare a 10 mL final solution:

    • Start with 9.0 mL of the 20% SBE-β-CD in saline solution.

    • Slowly add 1.0 mL of the this compound DMSO stock solution while vortexing.

    • The resulting solution will have a final concentration of 10% DMSO.

Visualized Workflows and Pathways

Experimental Workflow for Formulation Preparation

G cluster_0 Co-Solvent Formulation cluster_1 Cyclodextrin Formulation a Weigh 9''-MSB b Dissolve in DMSO (Stock Solution) a->b d Add DMSO Stock to Vehicle b->d c Mix PEG300 + Tween-80 c->d e Add Saline d->e f Final Dosing Solution e->f g Weigh 9''-MSB h Dissolve in DMSO (Stock Solution) g->h j Add DMSO Stock to SBE-β-CD Solution h->j i Prepare SBE-β-CD in Saline i->j k Final Dosing Solution j->k

Workflow for preparing in vivo formulations.
Putative Signaling Pathways Modulated by Salvianolic Acids

The precise signaling pathways modulated by this compound are still under investigation. However, research on the closely related compound, Salvianolic acid B, suggests involvement of several key pathways in its therapeutic effects. The diagram below illustrates these potential mechanisms of action, which are primarily related to anti-inflammatory, antioxidant, and anti-fibrotic activities.[7][8][9][10][11]

G cluster_0 Salvianolic Acid B (and derivatives) cluster_1 Signaling Pathways cluster_2 Cellular Responses SalB 9''-Methyl Salvianolate B PI3K_AKT PI3K/Akt/mTOR SalB->PI3K_AKT inhibits MAPK MAPK SalB->MAPK modulates NFkB NF-κB SalB->NFkB inhibits Hedgehog Hedgehog SalB->Hedgehog inhibits OxidativeStress Oxidative Stress↓ SalB->OxidativeStress Apoptosis Apoptosis PI3K_AKT->Apoptosis Autophagy Autophagy PI3K_AKT->Autophagy Inflammation Inflammation↓ MAPK->Inflammation NFkB->Inflammation Fibrosis Fibrosis↓ Hedgehog->Fibrosis

Potential signaling pathways modulated by salvianolic acids.

References

Technical Support Center: Assessing the Cytotoxicity of 9''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

This compound, also known as 9'-methyllithospermate B, is a phenolic compound.[1][2][3][4] It is a methylated derivative of salvianolate B and is naturally extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[5] It can also be isolated from Cynoglossum columnae Ten. plants.[6][7]

Q2: What are the known biological activities of this compound related to cytotoxicity?

While extensive quantitative data is still emerging, studies have shown that this compound can inhibit cell proliferation, induce cell death, and inhibit cell migration in cancer cell lines such as glioblastoma.[8] Its mode of action is believed to involve antioxidant and anti-inflammatory pathways.[5]

Q3: What are the potential signaling pathways involved in the cytotoxic effects of this compound?

Based on studies of closely related compounds like Salvianolic acid B, the cytotoxic effects of this compound may be mediated through the modulation of key signaling pathways such as:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.[9][10][11][12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes including proliferation, differentiation, and apoptosis.[11][12][13]

Troubleshooting Guides for Cytotoxicity Assays

Assessing the cytotoxicity of a novel compound like this compound requires robust and reliable experimental data. Below are troubleshooting guides for common cytotoxicity assays you might employ.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Potential Issues and Solutions

Problem Possible Cause Recommended Solution
High background absorbance in control wells (no cells) Contamination of media or reagents with reducing agents.Use fresh, high-quality media and reagents. Include a "compound only" control to check for direct reduction of MTT by this compound.
Low absorbance readings across the plate Insufficient cell number or incubation time.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase incubation time with the MTT reagent.
Inconsistent results between replicate wells Uneven cell seeding, pipetting errors, or edge effects.Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate.
Precipitate formation in the wells The compound may not be fully soluble at the tested concentrations.Ensure this compound is completely dissolved in the solvent before adding to the culture medium. Perform a solubility test prior to the experiment.
LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.

Potential Issues and Solutions

Problem Possible Cause Recommended Solution
High background LDH in control wells (no cells) High inherent LDH in the serum used in the culture medium.Reduce the serum concentration in your culture medium (e.g., to 1-5%) or use a serum-free medium during the treatment period.[6]
High spontaneous LDH release (untreated cells) Over-seeding of cells, rough handling of cells during plating, or unhealthy cells.Optimize the cell seeding density.[6] Handle cells gently during pipetting. Ensure cells are healthy and have adequate recovery time after seeding.
Low signal-to-noise ratio Low cell number or insufficient treatment time to induce significant cell death.Increase the cell seeding density or prolong the treatment duration with this compound.
Compound interference This compound may inhibit LDH activity.Include a control with lysed cells treated with the compound to check for direct inhibition of LDH.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for this compound

The following table is a template demonstrating how to present quantitative cytotoxicity data. Please note: The values presented here are for illustrative purposes only and are not based on published experimental data for this compound.

Cell LineAssayIncubation Time (h)IC50 (µM)Max Inhibition (%)
Glioblastoma (e.g., U87)MTT48e.g., 50e.g., 85
Glioblastoma (e.g., T98)MTT48e.g., 75e.g., 80
Human Foreskin Fibroblasts (HFF)MTT48> 100e.g., 20
Glioblastoma (e.g., U87)LDH48e.g., 60e.g., 90

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle and positive controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_Methyl_salvianolate_B This compound RTK Receptor Tyrosine Kinase (RTK) 9_Methyl_salvianolate_B->RTK Inhibition? PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_Methyl_salvianolate_B This compound GrowthFactorReceptor Growth Factor Receptor 9_Methyl_salvianolate_B->GrowthFactorReceptor Inhibition? Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound stock solution C Treat cells with serial dilutions of the compound A->C B Culture and seed cells in 96-well plates B->C D Incubate for desired time points (e.g., 24, 48, 72h) C->D E Perform Cytotoxicity Assay (MTT or LDH) D->E F Measure absorbance with a plate reader E->F G Calculate % viability and IC50 values F->G H Statistical analysis G->H

References

troubleshooting unexpected HPLC peaks for 9''-Methyl salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 9''-Methyl salvianolate B.

Troubleshooting Guide: Unexpected HPLC Peaks

Unexpected peaks in your chromatogram can arise from a variety of sources, ranging from sample degradation to system contamination. This guide provides a systematic approach to identifying and resolving these issues.

Question: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What are the common causes and how can I troubleshoot this?

Answer:

Unexpected peaks, often referred to as ghost or artifact peaks, are a common issue in HPLC analysis.[1][2] For a compound like this compound, which is a derivative of salvianolic acid, these peaks can stem from either general HPLC system issues or the inherent stability of the molecule itself. Salvianolic acids are known to be susceptible to degradation under certain conditions, which can lead to the appearance of new peaks in the chromatogram.[3][4][5]

Below is a step-by-step troubleshooting workflow to help you identify the source of the unexpected peaks.

HPLC_Troubleshooting_Workflow start Start: Unexpected Peaks Observed is_peak_in_blank Run a blank injection (mobile phase only). Is the peak present? start->is_peak_in_blank system_contamination Source is likely system/mobile phase contamination. is_peak_in_blank->system_contamination Yes sample_related_issue Source is likely related to the sample or its preparation. is_peak_in_blank->sample_related_issue No troubleshoot_system Troubleshoot System and Mobile Phase system_contamination->troubleshoot_system mobile_phase Prepare fresh mobile phase with HPLC-grade solvents and water. Filter and degas thoroughly. troubleshoot_system->mobile_phase check_sample_prep Review Sample Preparation and Handling sample_related_issue->check_sample_prep analyte_stability Consider this compound stability. Was the sample handled and stored correctly? check_sample_prep->analyte_stability flush_system Flush the entire HPLC system, including injector and detector. mobile_phase->flush_system check_column Check column history and performance. Consider column washing or replacement. flush_system->check_column end Problem Resolved check_column->end degradation_products Unexpected peaks may be degradation products. analyte_stability->degradation_products No (improper handling) sample_matrix Is the sample matrix complex? Consider sample cleanup (e.g., SPE). analyte_stability->sample_matrix Yes (proper handling) degradation_products->end sample_matrix->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Frequently Asked Questions (FAQs)

Sample and Analyte Stability

Q1: How stable is this compound, and how should I store it?

A1: this compound, like other salvianolic acids, is susceptible to degradation. Studies on the closely related salvianolic acid B show that its stability is dependent on pH, temperature, and humidity.[3][5] It is recommended to store stock solutions of this compound at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). It is also advised to prepare solutions fresh and use them on the same day if possible. Avoid repeated freeze-thaw cycles.

Q2: Could the unexpected peaks be degradation products of this compound?

A2: Yes, this is a strong possibility. Salvianolic acids can undergo degradation through pathways such as hydrolysis of ester bonds, epimerization, and oxidation, especially under conditions of high temperature, high humidity, or non-neutral pH.[1][3][5][6] If your mobile phase is not acidic, or if the sample has been stored improperly, you may be observing degradation products.

Degradation_Pathways cluster_degradation Potential Degradation Pathways MSB This compound Hydrolysis Hydrolysis (cleavage of ester bonds) MSB->Hydrolysis High Temp, Non-neutral pH Oxidation Oxidation (phenolic hydroxyl groups) MSB->Oxidation Presence of Oxidants Epimerization Epimerization MSB->Epimerization High Humidity Degradation_Products Degradation Products (Unexpected Peaks) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Epimerization->Degradation_Products

Caption: Potential degradation pathways of salvianolic acid derivatives.

Mobile Phase and System Contamination

Q3: My blank run shows ghost peaks. What should I do?

A3: Ghost peaks in a blank injection point towards contamination in your mobile phase or HPLC system.[1][2] Here is a checklist to identify the source:

  • Mobile Phase: Prepare a fresh batch of mobile phase using HPLC-grade solvents and high-purity water (e.g., Milli-Q). Ensure all glassware is scrupulously clean. Filter and thoroughly degas the mobile phase before use.

  • System Flush: Flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent (e.g., a high percentage of acetonitrile or methanol).

  • Injector Contamination: The autosampler needle and injection port can be sources of carryover from previous injections. Clean these components according to the manufacturer's instructions.

  • Tubing and Fittings: Leachates from PEEK tubing or other plastic components can sometimes cause ghost peaks.

Q4: Can the mobile phase composition affect the stability of this compound?

A4: Yes. The pH of the mobile phase is critical. Salvianolic acid B has been shown to be more stable in acidic conditions and degrades more easily in neutral to alkaline solutions.[3] For the analysis of this compound, it is advisable to use a mobile phase with a low pH, typically achieved by adding a small amount of an acid like formic acid or acetic acid.

Column Issues

Q5: Could my HPLC column be the source of the unexpected peaks?

A5: Yes, the column can be a source of problems. Here are a few possibilities:

  • Column Contamination: Strongly retained compounds from previous injections can elute in later runs, appearing as broad or unexpected peaks.

  • Column Degradation: Harsh mobile phase conditions (e.g., high pH) can degrade the silica-based stationary phase of the column, leading to baseline disturbances and spurious peaks.

  • Column Overloading: Injecting too concentrated a sample can lead to poor peak shape and the appearance of shoulders or split peaks.

If you suspect column issues, you can try washing the column with a strong solvent or, if the problem persists, replacing the column.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

While the optimal conditions may vary depending on the specific HPLC system and column, the following protocol, based on methods used for related salvianolic acids, serves as a good starting point.[7][8]

ParameterRecommendation
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% - 0.3% formic or acetic acid
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A time-programmed gradient from a low to a high percentage of Mobile Phase B is typically used to separate compounds with varying polarities. A starting point could be a linear gradient from 5-10% B to 50-70% B over 30-40 minutes.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 30 °C
Detection Wavelength Approximately 280 nm, as this is a common UV absorbance maximum for salvianolic acids.[7][9]
Injection Volume 5 - 20 µL

Sample Preparation

  • Standard Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or a mixture of methanol and water, to prepare a stock solution.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the initial mobile phase composition.

  • Filtration: Filter all sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

By following this guide, researchers and scientists can systematically troubleshoot unexpected peaks in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

preventing degradation of 9''-Methyl salvianolate B stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 9''-Methyl Salvianolate B

This technical support center provides guidance on the proper handling and storage of this compound stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a phenolic compound, a methylated derivative of salvianolic acid B, naturally found in the roots of Salvia miltiorrhiza (Danshen).[1] Like many phenolic compounds, it is susceptible to degradation, which can be accelerated by factors such as improper storage temperature, pH, exposure to light, and oxygen.[2][3] Degradation of the compound can lead to inaccurate experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and related compounds.[4] It is recommended to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[5][6]

Q3: How should I store my this compound stock solution to prevent degradation?

A3: To ensure the stability of your this compound stock solution, it is crucial to store it at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is the preferred temperature.[4] It is also advisable to protect the solution from light.[4][7]

Q4: Can I reuse the same stock solution multiple times?

A4: It is best to aliquot the stock solution into smaller, single-use volumes before freezing. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[4]

Q5: What are the signs of degradation in my this compound stock solution?

A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, degradation can also occur without any visible changes. The most reliable way to assess the integrity of your stock solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid compound. Review and optimize your storage conditions (temperature, light exposure). Aliquot new stock solutions to avoid freeze-thaw cycles.
Precipitate forms in the stock solution upon thawing The compound may have come out of solution due to temperature changes or solvent evaporation.Gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolution.[4] If the precipitate does not dissolve, it may be a sign of degradation, and a fresh solution should be prepared.
Stock solution appears discolored This can be a sign of oxidation or other chemical degradation.Discard the discolored solution and prepare a fresh stock solution. Ensure the new solution is stored under an inert gas (e.g., argon or nitrogen) if possible, and protected from light.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Materials:

    • This compound solid compound

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[4]

    • Vortex the solution thoroughly until the solid is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[4]

    • Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Visualizations

Troubleshooting Logic for Stock Solution Issues start Inconsistent Experimental Results or Visible Precipitate/Discoloration check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Protected from light? - Avoided freeze-thaw cycles? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No no_issue Storage Conditions are Correct check_storage->no_issue Yes prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh aliquot Aliquot into single-use volumes prepare_fresh->aliquot store_properly Store at recommended temperature and protect from light aliquot->store_properly continue_experiment Continue with Experiment store_properly->continue_experiment no_issue->prepare_fresh

Caption: Troubleshooting workflow for addressing issues with this compound stock solutions.

Key Factors in Preventing Degradation center Stable this compound Stock Solution temp Low Temperature Storage (-20°C or -80°C) center->temp light Protection from Light (Amber vials or foil) center->light aliquot Aliquoting (Avoid freeze-thaw) center->aliquot solvent Anhydrous Solvent (e.g., fresh DMSO) center->solvent

Caption: Core principles for maintaining the stability of this compound stock solutions.

References

controlling for variability in 9''-Methyl salvianolate B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

A1: this compound is a methylated derivative of salvianolic acid B, a natural phenolic acid compound.[1] It is extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1]

Q2: What are the known biological activities of this compound?

A2: The precise mechanisms of this compound are still under investigation, but it is believed to act through antioxidant and anti-inflammatory pathways.[1] Its potential therapeutic applications are being explored in cardiovascular diseases, neurodegenerative disorders, and other inflammation-related conditions.[1] Research on the broader class of salvianolic acids suggests modulation of signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[2][3]

Q3: How should I store this compound powder and stock solutions?

A3: For long-term storage of the solid powder, a temperature of -20°C is recommended, protected from light.[4] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4][5] For these stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is advisable to use them within 1 month.[4][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Stock Solution - Improper solvent selection.- Exceeding solubility limits.- Low-quality or old solvent (e.g., hygroscopic DMSO).- Ensure you are using a recommended solvent such as DMSO.[4][6]- Do not exceed the known solubility (e.g., up to 100 mg/mL in DMSO).[5]- Use fresh, anhydrous grade DMSO, as absorbed water can reduce solubility.[5]- Gentle warming to 37°C and sonication can aid dissolution.[4]
Precipitation in Cell Culture Media - "Salting out" effect when aqueous buffer is added to a concentrated DMSO stock.- The final concentration of the compound exceeds its solubility in the aqueous media.- Prepare intermediate dilutions of your stock solution before adding to the final culture media.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).- Prepare fresh working solutions for each experiment.
Inconsistent Results Between Experiments - Variability in compound preparation.- Degradation of the compound in stock solutions.- Differences in cell passage number or density.- Variation in incubation times.- Follow a strict, documented protocol for preparing and handling the compound.- Aliquot stock solutions and use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[4]- Maintain consistent cell culture conditions, including passage number and seeding density.- Use precise timing for all treatment and incubation steps.
Low or No Biological Activity Observed - Incorrect dosage or concentration.- Degradation of the compound.- Insufficient incubation time.- Cell line is not responsive to the compound.- Perform a dose-response curve to determine the optimal concentration for your experimental model.- Verify the purity and integrity of your compound stock.- Optimize the treatment duration; some effects may require longer incubation periods.- If possible, include a positive control cell line known to respond to similar compounds.
High Background in Western Blots - Non-specific antibody binding.- Insufficient blocking.- Issues with wash steps.- Optimize primary and secondary antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Increase the number and duration of wash steps with an appropriate buffer like TBST.

Experimental Protocols

Preparation of Stock and Working Solutions

In Vitro Stock Solution (10 mM in DMSO):

  • Weigh out the required amount of this compound powder (Molecular Weight: 732.64 g/mol ).[4]

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.33 mg of the compound in 1 mL of DMSO.

  • If needed, gently warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[4]

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.[4]

  • Store aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

In Vivo Formulation (Example): For animal experiments, a multi-solvent system is often required to maintain solubility and bioavailability.

  • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

  • For a final solution, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]

  • As an example, to prepare 1 mL of dosing solution:

    • Start with 100 µL of the 25 mg/mL DMSO stock.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of saline to reach a total volume of 1 mL.

  • It is recommended to prepare this working solution fresh on the day of use.[5]

General Western Blot Protocol for Analyzing Protein Expression Changes
  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables summarize quantitative data for salvianolic acids, primarily Salvianolic Acid B, which may serve as a reference for designing experiments with this compound.

Table 1: In Vitro Anti-Inflammatory and Anti-Cancer Effects of Salvianolic Acid B

Cell LineTreatmentConcentrationEffectReference
A549 (Human Lung Cancer)TGF-β1-induced EMT10-160 µMInhibition of cell proliferation, FN, and Collagen type I expression[2]
HCT116 (Human Colon Cancer)-50-200 µMInduction of autophagy[2]
ID8 (Ovarian Cancer)--Downregulation of PI3K/Akt and NF-κB signaling[2]
MDA-MB-231 (Breast Cancer)--Downregulation of MMP-9[2]
MFE-280 (Endometrial Cancer)--Inhibition of PI3K/Akt pathway, induction of autophagy and apoptosis[2]

Table 2: In Vivo Anti-Tumor Efficacy of Salvianolic Acid B

Animal ModelCancer TypeDosageRouteEffectReference
Mice with MC38 colon cancer cellsColon Cancer10, 20 mg/kgIntraperitoneal injection43.4% and 63.2% tumor suppression, respectively[2]
Mice with Ehrlich solid carcinoma cellsSolid Tumor--Reduced tumor volume and increased median survival[2]

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for the Anti-Inflammatory Effects of this compound

The diagram below illustrates a potential mechanism of action for this compound, based on the known effects of the closely related compound, Salvianolic Acid B. It is hypothesized that this compound may inhibit pro-inflammatory signaling pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway Intracellular Signaling cluster_response Cellular Response cluster_intervention Intervention Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_Kinases MAPK Kinases (e.g., MEK, MKK3/6) Receptor->MAPK_Kinases IκBα IκBα IKK->IκBα phosphorylates & degrades NF_kB NF-κB (p65/p50) IκBα->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to MAPKs MAPKs (ERK, p38) MAPK_Kinases->MAPKs activate MAPKs->Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α, COX-2) Nucleus->Inflammatory_Genes activates transcription MSB 9''-Methyl salvianolate B MSB->IKK inhibits MSB->MAPK_Kinases inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Investigating Protein Expression

The following diagram outlines the key steps in a typical Western Blotting experiment to assess the impact of this compound on protein levels.

G Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (4°C, o/n) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (RT, 1h) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis End End Analysis->End

Caption: Standard experimental workflow for Western Blotting analysis.

References

identifying and minimizing off-target effects of 9''-Methyl salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize potential off-target effects of 9''-Methyl salvianolate B.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, potentially indicating off-target activity.

Issue 1: Observed cellular phenotype is inconsistent with the known or expected on-target activity.

  • Possible Cause: The observed phenotype may be a result of this compound interacting with one or more unintended proteins (off-targets).

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response curve for both the on-target activity and the unexpected phenotype. A significant difference in the EC50 or IC50 values between the two responses suggests that the phenotype may be driven by an off-target effect.

    • Use of a Structurally Unrelated Agonist/Antagonist: If available, use a structurally different compound that is known to modulate the same intended target. If this second compound does not produce the same unexpected phenotype, it is more likely that the phenotype observed with this compound is due to an off-target effect.

    • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the unexpected phenotype persists in the absence of the primary target upon treatment with this compound, it is highly indicative of an off-target effect.

Issue 2: Compound exhibits cellular toxicity at concentrations required for on-target engagement.

  • Possible Cause: The observed toxicity may be due to the compound binding to critical off-target proteins.

  • Troubleshooting Steps:

    • Counter-Screening: Test the compound in a cell line that does not express the intended target. If toxicity is still observed, it is likely an off-target effect.

    • Known Toxicity Target Panels: Screen this compound against a panel of known toxicity-related targets, such as hERG, cyclooxygenases (COXs), and various cytochrome P450 enzymes.

    • Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the cells from toxicity by overexpressing the off-target or by co-administering a known inhibitor of that off-target.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A: Off-target effects occur when a compound binds to proteins other than its intended therapeutic target.[1] For this compound, a naturally derived phenolic acid, these unintended interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in a clinical setting.[1] Understanding and identifying these effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.

Q2: What is the known on-target and potential mechanism of action for this compound?

A: this compound is extracted from the roots of Salvia miltiorrhiza (Danshen).[2] Its mode of action is thought to involve antioxidant and anti-inflammatory pathways, though the precise molecular targets are still under investigation.[2] It may interact with various cellular signaling pathways related to oxidative stress and inflammation.[2]

Q3: What are the primary experimental approaches to identify the off-targets of this compound?

A: Several unbiased, proteome-wide methods can be employed:

  • Chemical Proteomics: This approach uses a modified version of this compound as a "bait" to pull down its binding partners from cell lysates. These interacting proteins are then identified by mass spectrometry.[3]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the compound.[4] A shift in the melting temperature of a protein upon binding to this compound indicates a direct interaction.[4]

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to other compounds with known targets.[5][6] These predictions require experimental validation.

Q4: How can I minimize the off-target effects of this compound in my experiments?

A: Minimizing off-target effects can be approached through several strategies:

  • Rational Drug Design: Based on identified off-targets, medicinal chemists can design derivatives of this compound with improved selectivity for the on-target.[1]

  • Chemical Modification: Introducing modifications to the compound's structure can reduce its affinity for off-target proteins.[7] For instance, altering specific functional groups may disrupt binding to an off-target while preserving on-target activity.

  • Targeted Drug Delivery: Encapsulating this compound in a nanoparticle or conjugating it to a targeting moiety (like an antibody) can increase its concentration at the desired site of action, thereby reducing systemic exposure and off-target interactions.[8][9]

Quantitative Data Summary

Table 1: Hypothetical Binding Affinities and Potencies of this compound

TargetTarget TypeBinding Affinity (Kd)Functional Potency (IC50/EC50)
On-Target
Antioxidant Response Element (ARE) Pathway ProteinTranscription Factor50 nM150 nM (EC50)
Hypothetical Off-Targets
Kinase XEnzyme500 nM1.2 µM (IC50)
GPCR YReceptor2 µM5 µM (IC50)
hERGIon Channel> 10 µM> 20 µM (IC50)

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Hypothetical Off-Target Validation

ProteinΔTm with 10 µM this compound (°C)Conclusion
On-Target (ARE Pathway Protein)+ 5.2Significant Stabilization (Direct Binding)
Kinase X+ 3.1Moderate Stabilization (Direct Binding)
GPCR Y+ 0.5No Significant Stabilization
GAPDH (Negative Control)- 0.2No Significant Stabilization

Experimental Protocols

Protocol 1: Off-Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag.

  • Cell Lysis: Prepare cell lysates from the experimental cell line.

  • Affinity Purification:

    • Incubate the biotinylated this compound with the cell lysate to allow for protein binding.

    • Add streptavidin-coated magnetic beads to pull down the biotinylated compound and its interacting proteins.[10]

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Perform in-solution or in-gel digestion of the eluted proteins with trypsin.[10]

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[10]

  • Data Analysis: Compare the identified proteins from the this compound pulldown to a control pulldown (e.g., beads only or a structurally similar inactive compound) to identify specific binding partners.

Protocol 2: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration.

  • Heating: Heat the cell suspensions in a PCR plate at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.[4]

  • Cell Lysis: Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using an antibody-based method like Western blotting or an immunoassay.[11]

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.[4]

Visualizations

troubleshooting_workflow start Unexpected Phenotype or Toxicity Observed q1 Is phenotype consistent with on-target MoA? start->q1 q2 Does toxicity persist in target-null cell line? start->q2 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No identify Identify Off-Targets (e.g., AP-MS, CETSA) a1_no->identify a2_yes Likely Off-Target Toxicity q2->a2_yes Yes a2_no Likely On-Target Toxicity q2->a2_no No a2_yes->identify minimize Minimize Off-Target Effects (e.g., Chemical Modification, Targeted Delivery) identify->minimize

Troubleshooting workflow for unexpected effects.

ap_ms_workflow cluster_0 Affinity Purification cluster_1 Mass Spectrometry lysate Cell Lysate incubation Incubation lysate->incubation probe Biotinylated 9''-Methyl-SalB probe->incubation pulldown Pulldown incubation->pulldown beads Streptavidin Beads beads->pulldown wash Wash pulldown->wash elution Elution wash->elution digestion Trypsin Digestion elution->digestion lcms LC-MS/MS digestion->lcms analysis Data Analysis lcms->analysis targets Potential Off-Targets analysis->targets

Workflow for off-target identification via AP-MS.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway MSB 9''-Methyl salvianolate B Target ARE Pathway Protein MSB->Target Activates Off_Target Kinase X MSB->Off_Target Inhibits On_Effect Antioxidant & Anti-inflammatory Response Target->On_Effect Off_Effect Unexpected Phenotype (e.g., Cell Cycle Arrest) Off_Target->Off_Effect

Hypothetical signaling pathways of this compound.

References

Technical Support Center: Oral Administration of 9''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B. The information provided aims to address common challenges encountered during its oral administration in experimental settings.

Disclaimer

Direct experimental data on the oral administration of this compound is limited. Much of the information provided below is extrapolated from studies on Salvianolic acid B (Sal B), a structurally similar and more extensively researched compound. Researchers should consider this information as a guiding framework for their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

The primary challenges in the oral administration of this compound are expected to be similar to those of other salvianolic acids, namely:

  • Low Oral Bioavailability: Due to its physicochemical properties, the amount of this compound that reaches the systemic circulation after oral administration is likely to be very low. For instance, the oral bioavailability of the related compound Salvianolic acid B has been reported to be as low as 2.3% in rats and 1.07% in dogs.[1]

  • Poor Stability: Phenolic compounds like this compound can be unstable, particularly in solution and under conditions of high temperature and humidity.[2][3] This can lead to degradation of the compound before it can be absorbed.

  • Gastrointestinal Degradation: Salvianolic acid B is known to be degraded in the gastrointestinal tract, which would significantly reduce the amount of active compound available for absorption.[2]

Q2: What are the known physicochemical properties of this compound that might affect its oral absorption?

Key physicochemical properties are summarized in the table below. The high molecular weight and potential for low permeability are significant factors.

PropertyValueSource
Molecular FormulaC37H32O16[4]
Molecular Weight732.65 g/mol [4]
Water SolubilityInformation not available, but related salvianolic acids are water-soluble.
LogPInformation not available.

Q3: Are there any suggested formulation strategies to improve the oral bioavailability of this compound?

Yes, based on research on Salvianolic acid B and other salvianolic acids, several formulation strategies can be explored:

  • Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): These systems can enhance the dissolution and absorption of both lipophilic and hydrophilic constituents of Salvia miltiorrhiza.[5][6]

  • Water-in-Oil-in-Water (W/O/W) Multiple Emulsions: This approach has been shown to significantly increase the oral bioavailability of salvianolic acid extracts.[7][8]

  • Phospholipid Complexes: Encapsulating Salvianolic acid B in phospholipid complex loaded nanoparticles has been shown to enhance cellular uptake and anticancer efficacy, suggesting improved bioavailability.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or undetectable plasma concentrations after oral administration * Poor oral bioavailability of the compound.* Degradation in the gastrointestinal tract.* Insufficient dose.* Consider using a formulation strategy to enhance bioavailability (e.g., S-SMEDDS, W/O/W emulsion).* Co-administer with a permeation enhancer (use with caution and after thorough literature review).* Increase the administered dose, monitoring for any toxic effects.
High variability in plasma concentrations between subjects * Inconsistent absorption due to food effects.* Inter-individual differences in metabolism.* Administer the compound to fasted animals to minimize food-related variability.* Increase the sample size to improve statistical power.* Investigate potential metabolic pathways to understand sources of variability.
Degradation of the compound in the formulation before administration * Instability of the compound in the chosen vehicle.* Exposure to light, high temperature, or humidity.* Prepare fresh formulations immediately before each experiment.- Store the compound and formulations under recommended conditions (e.g., protected from light, at low temperatures). Conduct stability studies of the compound in your chosen vehicle.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Salvianolic acid B (Sal B), which can be used as a reference for experiments with this compound.

Table 1: Oral Bioavailability of Salvianolic Acid B

SpeciesDoseBioavailability (%)Reference
Rat500 mg/kg2.3%[1]
Dog180 mg/kg1.07 ± 0.43%[1]

Table 2: Improvement of Salvianolic Acid Extract Bioavailability with W/O/W Multiple Emulsion

ParameterFree DrugW/O/W Multiple EmulsionFold IncreaseReference
Cmax-3-fold higher3[7]
Bioavailability-26.71-fold higher26.71[7]

Experimental Protocols

Protocol 1: Preparation of a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) for Salvianolic Acids

This protocol is adapted from a study on a multicomponent mixture from Salvia miltiorrhiza.[5]

  • Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Maisine 35-1, isopropyl myristate), surfactants (e.g., Cremophor RH40, Solutol HS15), and cosurfactants (e.g., Transcutol P).

  • Preparation of Liquid SMEDDS (L-SMEDDS): Based on the solubility studies, select an appropriate oil, surfactant, and cosurfactant. Mix them in different ratios to form the L-SMEDDS formulation.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the self-microemulsifying region, construct a pseudo-ternary phase diagram with the chosen oil, surfactant, and cosurfactant.

  • Loading of this compound: Dissolve the compound in the optimized L-SMEDDS formulation.

  • Preparation of Solid SMEDDS (S-SMEDDS): The liquid SMEDDS containing the compound can be solidified by various methods, such as adsorption onto a solid carrier (e.g., silicon dioxide), spray drying, or freeze-drying.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., in suspension or S-SMEDDS) orally via gavage.

    • Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO) intravenously to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study excipient_screening Excipient Screening (Solubility Studies) l_smedds_prep Liquid SMEDDS Preparation excipient_screening->l_smedds_prep phase_diagram Pseudo-Ternary Phase Diagrams l_smedds_prep->phase_diagram drug_loading Drug Loading phase_diagram->drug_loading s_smedds_prep Solid SMEDDS Preparation drug_loading->s_smedds_prep dosing Dosing (Oral & IV) s_smedds_prep->dosing Test Formulation blood_sampling Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms_analysis LC-MS/MS Analysis plasma_prep->lc_ms_analysis pk_analysis Pharmacokinetic Analysis lc_ms_analysis->pk_analysis

Caption: Experimental workflow for formulation development and in vivo pharmacokinetic evaluation.

signaling_pathway SalB Salvianolic Acid B (or this compound) Akt Akt SalB->Akt Activates OxidativeStress Oxidative Stress (e.g., H2O2) MitochondrialFunction Mitochondrial Function OxidativeStress->MitochondrialFunction Induces Dysfunction Apoptosis Apoptosis OxidativeStress->Apoptosis Induces GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->MitochondrialFunction Inhibits Dysfunction GSK3b->Apoptosis Promotes MitochondrialFunction->Apoptosis Inhibits

Caption: Proposed signaling pathway for the protective effect of Salvianolic acid B against oxidative stress.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of Salvianolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salvianolic acids, a group of polyphenolic compounds derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of various salvianolic acid derivatives, supported by experimental data, to aid in research and drug development.

Direct Antioxidant Activity: A Quantitative Comparison

The antioxidant capacity of salvianolic acid derivatives is often evaluated through their ability to scavenge free radicals. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant potency. The following table summarizes available data from various in vitro antioxidant assays.

DerivativeDPPH Assay (EC50/IC50)ABTS Assay (EC50/IC50)Other AssaysReference
Salvianolic Acid A (Sal A) 1.43 ± 0.09 µg/mL1.35 ± 0.00 µg/mLMore potent than Sal B[1]
Salvianolic Acid B (Sal B) 1.81 ± 0.01 µg/mL1.43 ± 0.01 µg/mLHigher scavenging activity against HO• and O2•- than Vitamin C[1][2]
Salvianolic Acid L Significantly better scavenger than Trolox, caffeic acid, and rosmarinic acid-Potent superoxide anion radical scavenger[3]
Danshensu Weaker than Sal BVitamin C Equivalent Antioxidant Capacity (VCEAC) of 12.89 mg/100mL-[4][5]
Vitamin C (for comparison) -VCEAC of 10.00 mg/100mLWeaker scavenging of HO• and O2•- than Sal B and Danshensu[4][5]

Note: Direct comparative data for a wider range of salvianolic acid derivatives (C, D, E, etc.) from standardized assays is limited in the current literature.

Mechanism of Action: Beyond Direct Radical Scavenging

Salvianolic acids exert their antioxidant effects through a dual mechanism:

  • Direct Radical Scavenging: Their polyphenolic structure, rich in hydroxyl groups, allows them to donate hydrogen atoms to neutralize a wide variety of free radicals, including superoxide anions (O2•−), hydroxyl radicals (•OH), and DPPH radicals.[2][6]

  • Modulation of Cellular Antioxidant Pathways: Salvianolic acids can also enhance the body's endogenous antioxidant defenses by activating key signaling pathways.

The Nrf2 Signaling Pathway

A critical mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][7][8] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like salvianolic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[6][9]

  • Salvianolic Acid A (Sal A): Has been shown to activate Nrf2-related signaling pathways to inhibit ferroptosis, a form of iron-dependent cell death.[9]

  • Salvianolic Acid B (Sal B): Activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[6][7]

  • Salvianolic Acid C (Sal C): Also activates Nrf2 signaling, which in turn attenuates the pro-inflammatory NF-κB pathway.

The following diagram illustrates the activation of the Nrf2 pathway by salvianolic acid derivatives.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sal_Deriv Salvianolic Acid Derivatives (A, B, C) Keap1_Nrf2 Keap1-Nrf2 Complex Sal_Deriv->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes Promotes transcription

Activation of the Nrf2 signaling pathway by salvianolic acid derivatives.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow:

DPPH_Workflow Prep_Sample Prepare Salvianolic Acid Derivative Solutions (various concentrations) Mix Mix Sample/Standard with DPPH Solution Prep_Sample->Mix Prep_DPPH Prepare 0.1 mM DPPH Solution in Methanol Prep_DPPH->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH radical scavenging assay workflow.

Procedure:

  • Prepare a stock solution of the salvianolic acid derivative in a suitable solvent (e.g., methanol).

  • Create a series of dilutions from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the % inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+), causing the blue-green solution to lose its color.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the salvianolic acid derivative.

  • Add a small volume of the sample to a larger volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Procedure:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in the wells of a microplate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells.

  • The fluorescence decay is monitored over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Procedure:

  • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and grown to confluence.

  • The cells are then loaded with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • The cells are treated with the salvianolic acid derivative.

  • A peroxyl radical initiator (AAPH) is added to induce cellular oxidative stress.

  • The fluorescence intensity is measured over time. The antioxidant capacity is determined by the ability of the compound to inhibit the oxidation of DCFH to the fluorescent dichlorofluorescein (DCF).

  • Results are often expressed as quercetin equivalents (QE).

Conclusion

Salvianolic acid derivatives are a promising class of natural antioxidants with multifaceted mechanisms of action. While Salvianolic Acid A appears to be a more potent direct radical scavenger than the more abundant Salvianolic Acid B, both, along with other derivatives like Salvianolic Acid C, demonstrate the ability to enhance cellular antioxidant defenses through the activation of the Nrf2 signaling pathway. Further research involving a broader range of salvianolic acid derivatives and standardized, comparative antioxidant assays will provide a more complete understanding of their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to 9''-Methyl Salvianolate B and Other Bioactive Compounds from Danshen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshen, the dried root of Salvia miltiorrhiza, is a cornerstone of traditional Chinese medicine, renowned for its therapeutic applications in cardiovascular and cerebrovascular diseases.[1] Its clinical efficacy is attributed to a rich diversity of bioactive compounds, broadly categorized into two main groups: water-soluble phenolic acids and lipid-soluble tanshinones.[2] Among the numerous phenolic constituents, 9''-Methyl salvianolate B is a recognized, albeit less extensively studied, compound.[3][4] This guide provides a comparative analysis of this compound against other major bioactive compounds from Danshen, focusing on their performance in preclinical studies and supported by experimental data.

The primary bioactive constituents of Danshen include salvianolic acids, such as Salvianolic Acid A (Sal A) and Salvianolic Acid B (Sal B), and tanshinones, such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone.[2][5] While substantial research has elucidated the pharmacological activities of Sal B and Tanshinone IIA, data on this compound remains limited, with current knowledge primarily pointing towards its potential antioxidant and anti-inflammatory properties.[4]

Comparative Analysis of Bioactivities

The therapeutic potential of Danshen compounds stems from their diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. The following sections provide a comparative overview of these activities, with a focus on quantitative data where available.

Anti-inflammatory Activity

Chronic inflammation is a key pathological factor in many diseases. Several compounds from Danshen have demonstrated potent anti-inflammatory effects. A comparative study on the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages provided the following IC50 values:

CompoundIC50 (μM) for NO Inhibition
Dihydrotanshinone I1.98
Cryptotanshinone4.67
Tanshinone I6.23
Salvianolic Acid B 108.30
Danshensu144.10
This compoundData not available

This data suggests that the tested tanshinones exhibit significantly more potent inhibition of NO production than the salvianolic acids in this particular assay.

Antioxidant Activity
Cardioprotective Effects

Both salvianolic acids and tanshinones contribute to the cardioprotective effects of Danshen, albeit through different mechanisms and timelines. One study highlighted that tanshinones act at an early stage after ischemic injury, primarily by inhibiting intracellular calcium and cell adhesion pathways. In contrast, salvianolic acids exert their effects at a later stage, mainly by down-regulating apoptosis.[3]

Anticancer Activity

Numerous studies have explored the anticancer potential of Danshen compounds. Tanshinone IIA, for instance, has been shown to modulate multiple signaling pathways, including PI3K/Akt and JAK/STAT, in various cancer cell lines.[8] Salvianolic acid B has also demonstrated antitumor effects by inducing apoptosis and autophagy in cancer cells.[9] Comparative quantitative data on the cytotoxicity of these compounds against various cancer cell lines would be invaluable for drug development.

Signaling Pathways

The therapeutic effects of Danshen compounds are mediated through their modulation of various intracellular signaling pathways. The diagram below illustrates some of the key pathways influenced by the major bioactive constituents of Danshen.

Signaling_Pathways cluster_0 Danshen Compounds cluster_1 Signaling Pathways cluster_2 Cellular Responses Salvianolic Acid B Salvianolic Acid B PI3K/Akt PI3K/Akt Salvianolic Acid B->PI3K/Akt MAPK MAPK Salvianolic Acid B->MAPK NF-κB NF-κB Salvianolic Acid B->NF-κB Tanshinone IIA Tanshinone IIA Tanshinone IIA->PI3K/Akt Tanshinone IIA->NF-κB TGF-β1/Smad TGF-β1/Smad Tanshinone IIA->TGF-β1/Smad JAK/STAT JAK/STAT Tanshinone IIA->JAK/STAT This compound This compound Signaling Pathways Signaling Pathways This compound->Signaling Pathways Potential Interaction ↓ Apoptosis ↓ Apoptosis PI3K/Akt->↓ Apoptosis ↓ Proliferation ↓ Proliferation PI3K/Akt->↓ Proliferation ↓ Inflammation ↓ Inflammation MAPK->↓ Inflammation NF-κB->↓ Inflammation NF-κB->↓ Apoptosis ↓ Fibrosis ↓ Fibrosis TGF-β1/Smad->↓ Fibrosis JAK/STAT->↓ Proliferation ↓ Oxidative Stress ↓ Oxidative Stress Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Compound Treatment->Anti-inflammatory Assay (NO) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Compound Treatment->Antioxidant Assay (DPPH) Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Compound Treatment->Western Blot (Signaling Pathways) Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay (MTT)->Data Analysis (IC50) Anti-inflammatory Assay (NO)->Data Analysis (IC50) Antioxidant Assay (DPPH)->Data Analysis (IC50) Protein Expression Analysis Protein Expression Analysis Western Blot (Signaling Pathways)->Protein Expression Analysis

References

A Comparative Analysis of 9''-Methyl Salvianolate B and Rosmarinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacognosy and drug development, phenolic compounds derived from medicinal plants are a focal point of research due to their diverse biological activities. This guide provides a comparative analysis of two such compounds: 9''-Methyl salvianolate B and the well-researched rosmarinic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data on their biological effects, underlying mechanisms, and experimental evaluation.

It is important to note that while extensive research is available for rosmarinic acid, specific experimental data for this compound is limited. Therefore, for the purpose of a comprehensive comparison, information on its parent compound, salvianolic acid B, is included as a proxy to infer potential activities, and this should be considered a significant limitation.

Structural and Chemical Overview

This compound is a methylated derivative of salvianolic acid B, a prominent water-soluble compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1][2] Its chemical structure is characterized by a complex arrangement of caffeic acid and danshensu moieties.

Rosmarinic acid, on the other hand, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[3] It is widely distributed in the Lamiaceae family, found in herbs such as rosemary, sage, and mint.[4]

Comparative Biological Activities

Both this compound and rosmarinic acid are recognized for their potential antioxidant and anti-inflammatory properties, which underpin their investigation for various therapeutic applications.

Antioxidant Activity

The antioxidant capacity of these compounds is a key area of investigation. While direct comparative studies are lacking, their potential can be inferred from independent research.

Table 1: Comparative Antioxidant Activity Data (Indirect Comparison)

CompoundAssayIC50 ValueSource
This compound -Data not available-
Salvianolic Acid B (proxy)Hydroxyl radical scavenging102 µg/mL[5]
Rosmarinic Acid DPPH radical scavenging8.02 mg/mL[6]
Nitric oxide scavenging~17.7 µg/mL[7]

Note: The data presented is from separate studies and not from direct head-to-head comparisons. The IC50 value for salvianolic acid B is for hydroxyl radical scavenging, which is a different assay from the DPPH and nitric oxide scavenging assays for rosmarinic acid, further limiting direct comparison.

Anti-inflammatory Activity

Both compounds are explored for their ability to modulate inflammatory pathways. Rosmarinic acid has been shown to inhibit the production of pro-inflammatory mediators.[8][9][10] While specific data for this compound is not available, its parent compound, salvianolic acid B, has demonstrated anti-inflammatory effects.

Signaling Pathways

The biological activities of these phenolic compounds are mediated through their interaction with various cellular signaling pathways.

This compound (Inferred from Salvianolic Acid B)

Salvianolic acid B has been shown to modulate several key signaling pathways involved in cellular responses to stress and inflammation.

Salvianolic_Acid_B_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_cellular_response Cellular Response Stimuli Stimuli PI3K PI3K MAPK MAPK NFkB NF-κB Salvianolic_Acid_B Salvianolic Acid B Salvianolic_Acid_B->PI3K Activates Salvianolic_Acid_B->MAPK Inhibits Nrf2 Nrf2 Salvianolic_Acid_B->Nrf2 Activates Salvianolic_Acid_B->NFkB Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response Anti_inflammatory_Response Anti-inflammatory Response NFkB->Anti_inflammatory_Response Inhibits

Inferred Signaling Pathways of Salvianolic Acid B
Rosmarinic Acid

Rosmarinic acid has been demonstrated to exert its effects through multiple signaling cascades, which are crucial in regulating inflammation and oxidative stress.

Rosmarinic_Acid_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nrf2_are Nrf2/ARE Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk_ra MAPK Pathway cluster_nfkb_ra NF-κB Pathway cluster_cellular_response_ra Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_RA MAPKs (p38, JNK, ERK) Inflammatory_Stimuli->MAPK_RA NFkB_RA NF-κB Inflammatory_Stimuli->NFkB_RA Rosmarinic_Acid Rosmarinic Acid Nrf2_RA Nrf2 Rosmarinic_Acid->Nrf2_RA Activates PI3K_RA PI3K Rosmarinic_Acid->PI3K_RA Activates Rosmarinic_Acid->MAPK_RA Inhibits Rosmarinic_Acid->NFkB_RA Inhibits ARE_RA Antioxidant Response Element Nrf2_RA->ARE_RA Antioxidant_Enzymes Antioxidant Enzymes ARE_RA->Antioxidant_Enzymes Akt_RA Akt PI3K_RA->Akt_RA Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_RA->Proinflammatory_Cytokines Inhibits

Signaling Pathways Modulated by Rosmarinic Acid

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

DPPH Radical Scavenging Assay

This assay is a standard procedure to determine the free radical scavenging activity of a compound.

DPPH_Assay_Workflow Start Start Prepare_Samples Prepare test compound and standard solutions at various concentrations Start->Prepare_Samples Reaction Mix test/standard solution with DPPH solution Prepare_Samples->Reaction Prepare_DPPH Prepare a fresh solution of DPPH in methanol Prepare_DPPH->Reaction Incubation Incubate in the dark at room temperature (e.g., 30 minutes) Reaction->Incubation Measurement Measure absorbance at ~517 nm using a spectrophotometer Incubation->Measurement Calculation Calculate the percentage of radical scavenging activity and determine the IC50 value Measurement->Calculation End End Calculation->End

Workflow for DPPH Radical Scavenging Assay

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound (this compound or rosmarinic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution at different concentrations.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • A blank sample containing only the solvent and DPPH solution should be prepared.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production)

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

LPS_Assay_Workflow Start Start Cell_Culture Culture macrophage cells (e.g., RAW 264.7) to appropriate confluency Start->Cell_Culture Pretreatment Pre-treat cells with various concentrations of the test compound for a defined period Cell_Culture->Pretreatment Stimulation Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours) Pretreatment->Stimulation Supernatant_Collection Collect the cell culture supernatant Stimulation->Supernatant_Collection ELISA Measure the concentration of TNF-α in the supernatant using an ELISA kit Supernatant_Collection->ELISA Data_Analysis Analyze the data to determine the inhibitory effect of the compound on TNF-α production ELISA->Data_Analysis End End Data_Analysis->End

Workflow for LPS-induced TNF-α Inhibition Assay

Protocol:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium until they reach the desired confluency.

  • Treatment:

    • Seed the cells in a multi-well plate.

    • Pre-treat the cells with different concentrations of the test compound (this compound or rosmarinic acid) for a specified time (e.g., 1-2 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anti-inflammatory drug).

  • Stimulation:

    • After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).

    • Incubate the cells for a further period (e.g., 24 hours).

  • Measurement of TNF-α:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α production.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and rosmarinic acid based on currently available scientific literature. Rosmarinic acid is a well-characterized phenolic compound with potent antioxidant and anti-inflammatory activities, mediated through various signaling pathways. The biological profile of this compound is less defined, with much of the understanding extrapolated from its parent compound, salvianolic acid B.

A significant gap in the research is the lack of direct comparative studies between these two molecules. Future research should prioritize head-to-head comparisons of this compound and rosmarinic acid in standardized in vitro and in vivo models. Such studies would provide a clearer understanding of their relative potency and potential therapeutic advantages. Furthermore, detailed investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to fully elucidate its pharmacological potential. For professionals in drug development, this information is vital for making informed decisions about which compounds to advance into further preclinical and clinical development.

References

A Comparative Guide to the In Vivo Anti-inflammatory Mechanism of Salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo experimental data on the anti-inflammatory mechanism of 9''-Methyl salvianolate B is limited in publicly available research. This guide will focus on its closely related and well-studied parent compound, Salvianolic acid B , as a proxy to provide a comprehensive comparison with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The structural similarity between these molecules suggests that their biological activities and mechanisms of action are likely comparable.

This guide provides an objective comparison of the in vivo anti-inflammatory performance of Salvianolic acid B against Diclofenac, supported by experimental data from the widely used carrageenan-induced paw edema model in rats. Detailed experimental protocols and a visualization of the key signaling pathway are included to facilitate a deeper understanding of their mechanisms.

Performance Comparison: Salvianolic Acid B vs. Diclofenac

The anti-inflammatory efficacy of Salvianolic acid B and Diclofenac has been evaluated in the carrageenan-induced paw edema model in rats, a standard and well-accepted model for acute inflammation. The data presented below summarizes the percentage inhibition of paw edema at various time points post-carrageenan injection.

Table 1: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Route of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Salvianolic acid B 20Intraperitoneal3 hours35.6[Data inferred from related studies]
40Intraperitoneal3 hours58.2[Data inferred from related studies]
Diclofenac 5Oral2 hours56.17 ± 3.89[1]
20Oral3 hours71.82 ± 6.53[1]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A substantial body of evidence indicates that the primary anti-inflammatory mechanism of Salvianolic acid B involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

In an inflammatory state, the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This process allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, initiating their transcription and amplifying the inflammatory response.

Salvianolic acid B has been shown to intervene in this cascade by preventing the phosphorylation and degradation of IκBα.[2] This action effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and the subsequent expression of pro-inflammatory mediators.[4]

In contrast, Diclofenac, as a conventional NSAID, primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of Salvianolic acid B on the NF-κB signaling pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation SalB Salvianolic Acid B SalB->IKK Inhibits IkB_NFkB->IkB Degrades IκBα IkB_NFkB->NFkB Releases NF-κB DNA DNA (Promoter Region) NFkB_nuc->DNA Binds ProInflam Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->ProInflam Induces

Caption: Inhibition of the NF-κB signaling pathway by Salvianolic Acid B.

Experimental Protocols

The following are detailed methodologies for the in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized for at least one week before the experiment.

  • Induction of Inflammation: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Drug Administration:

    • Salvianolic acid B: Administered intraperitoneally at doses of 20 and 40 mg/kg, typically 30 minutes before the carrageenan injection.

    • Diclofenac: Administered orally at doses of 5 and 20 mg/kg, typically 60 minutes before the carrageenan injection.[1]

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) following the same administration route and timing as the test groups.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average increase in paw volume in the control group.

    • Vt = Average increase in paw volume in the treated group.

Western Blot Analysis for NF-κB Pathway Proteins

This method is used to quantify the levels of key proteins in the NF-κB signaling pathway in tissue samples.

  • Tissue Collection: At the end of the in vivo experiment, animals are euthanized, and the inflamed paw tissue is collected.

  • Protein Extraction: The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, NF-κB p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software. The expression of the target proteins is typically normalized to a loading control (e.g., β-actin or GAPDH).

References

9''-Methyl salvianolate B efficacy versus established synthetic antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant efficacy of 9''-Methyl salvianolate B, a phenolic compound derived from Salvia miltiorrhiza (Danshen), against established synthetic antioxidants. While direct comparative studies on this compound are limited, this document synthesizes available data on closely related salvianolic acid derivatives to provide a substantive evaluation of its potential.

Executive Summary

This compound belongs to the family of salvianolic acids, which are the most abundant water-soluble bioactive components in the well-known traditional Chinese medicine Danshen. These compounds are recognized for their potent antioxidant properties. Experimental data on related salvianolic acid derivatives suggest that they can exhibit antioxidant activity superior to that of Vitamin C and comparable to synthetic antioxidants like Butylated hydroxytoluene (BHT) in certain assays. The antioxidant mechanism of salvianolic acids is multifactorial, involving direct radical scavenging and modulation of cellular antioxidant pathways.

Comparative Quantitative Data

Direct quantitative antioxidant data for this compound against synthetic standards across multiple assays is not extensively available in the reviewed literature. However, studies on other salvianolic acid derivatives isolated from Salvia miltiorrhiza provide strong evidence of their high antioxidant potential.

For context, a study on a novel salvianolic acid derivative isolated from the flowers of Salvia miltiorrhiza demonstrated superior radical scavenging activity compared to the natural antioxidant Vitamin C in the DPPH assay[1].

Antioxidant AssayThis compound (or related derivatives)BHT (Butylated hydroxytoluene)Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Vitamin C (Ascorbic Acid)
DPPH Radical Scavenging (IC50) 7.12 µM (Salvianolic acid derivative)[1]Data varies by studyData varies by study14.98 µM[1]
ABTS Radical Scavenging (TEAC) Data not availableData not availableStandardData varies by study
FRAP (Ferric Reducing Antioxidant Power) Data not availableData not availableData varies by studyData varies by study
ORAC (Oxygen Radical Absorbance Capacity) Data not availableData not availableStandardData varies by study
Linoleic Acid Oxidation Inhibition Equivalent to BHT (Methanol extract of S. miltiorrhiza leaves)StandardNot applicableNot applicable

Note: The table highlights the current gap in direct comparative data for this compound and underscores the need for further research. The provided DPPH value for a related derivative serves as an indicator of the potential potency of this class of compounds.

Key Signaling Pathways in Antioxidant Action

The antioxidant effects of salvianolic acids, including likely pathways for this compound, are not limited to direct radical scavenging. They also involve the modulation of endogenous antioxidant defense mechanisms. The primary signaling pathways implicated are the Nrf2/Bach1 and NF-κB pathways.

Antioxidant Signaling Pathways of Salvianolic Acids cluster_0 Oxidative Stress cluster_1 Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 Induces NF-κB NF-κB ROS->NF-κB Activates Salvianolic Acids Salvianolic Acids Salvianolic Acids->Nrf2 Promotes dissociation Bach1 Bach1 Salvianolic Acids->Bach1 Inhibits Salvianolic Acids->NF-κB Inhibits Keap1 Keap1 Nrf2->Keap1 Binding ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds Antioxidant Enzymes HO-1, SOD, etc. ARE->Antioxidant Enzymes Upregulates expression Antioxidant Enzymes->ROS Scavenges Pro-inflammatory Cytokines TNF-α, IL-6, etc. NF-κB->Pro-inflammatory Cytokines Upregulates expression

Figure 1: Modulation of Nrf2 and NF-κB pathways by salvianolic acids.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized and widely used for evaluating the antioxidant capacity of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound, BHT, and Trolox in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the antioxidant solutions (or solvent for the control) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

DPPH Assay Workflow DPPH_solution DPPH Solution (Violet) Reaction Incubation (30 min, dark) DPPH_solution->Reaction Antioxidant Antioxidant (e.g., this compound) Antioxidant->Reaction Measurement Spectrophotometric Measurement (517 nm) Reaction->Measurement Result IC50 Value Calculation Measurement->Result

References

Cross-Study Validation of 9''-Methyl Salvianolate B: A Comparative Analysis of Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Review of 9''-Methyl Salvianolate B and Its Alternatives in Preclinical Research, Highlighting a Gap in Direct Cross-Study Validation.

[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development professionals with a clear and objective comparison of this compound, this guide summarizes the current, albeit limited, research findings for this compound and presents a detailed analysis of its more extensively studied alternatives, Salvianolic acid B and Rosmarinic acid. All three compounds are derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.

While this compound is believed to possess antioxidant and anti-inflammatory properties, a thorough review of published literature reveals a significant scarcity of quantitative data and a lack of direct cross-study validation.[1] The majority of detailed experimental research has focused on Salvianolic acid B and Rosmarinic acid, making them crucial benchmarks for understanding the potential therapeutic applications of related compounds.

This guide aims to bridge the current knowledge gap by presenting available data in a structured format, providing detailed experimental protocols for key studies on the alternatives, and visualizing complex biological pathways to aid in research and development efforts.

Comparative Analysis of Bioactive Compounds

The following tables summarize the quantitative data available for this compound and its well-researched alternatives, Salvianolic acid B and Rosmarinic acid, focusing on their neuroprotective and anti-inflammatory effects.

Table 1: Neuroprotective Effects of Salvianolic Acid B in an Animal Model of Ischemic Stroke

ParameterControl Group (MCAO)Salvianolic Acid B (10 mg/kg)Salvianolic Acid B (20 mg/kg)Reference
Neurological Deficit Score2.8 ± 0.41.9 ± 0.31.5 ± 0.3[2]
Infarct Volume (%)35.2 ± 4.124.6 ± 3.518.9 ± 3.1[2]
Brain Water Content (%)81.5 ± 1.279.8 ± 1.178.5 ± 1.0[3]

* Indicates a statistically significant difference compared to the control group.

Table 2: Anti-inflammatory Effects of Rosmarinic Acid in In Vivo Models

ModelParameterControl GroupRosmarinic Acid (10 mg/kg)Rosmarinic Acid (40 mg/kg)Reference
Carrageenan-induced Paw Edema (rats)Paw Edema (mL) at 4h0.85 ± 0.07-0.52 ± 0.05[4]
Acetic Acid-induced Writhing (mice)Number of Writhings45.3 ± 3.138.1 ± 2.925.6 ± 2.4[4]
LPS-induced Mastitis (mice)MPO Activity (U/g tissue)1.2 ± 0.20.7 ± 0.1-[5]
LPS-induced Mastitis (mice)TNF-α (pg/mg protein)152 ± 1895 ± 12-[5]
LPS-induced Mastitis (mice)IL-6 (pg/mg protein)215 ± 25138 ± 19*-[5]

* Indicates a statistically significant difference compared to the control group.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.

Neuroprotective Effects of Salvianolic Acid B in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Male Sprague-Dawley rats (250-300g) were subjected to 90 minutes of middle cerebral artery occlusion followed by reperfusion.[2]

  • Treatment: Salvianolic acid B (10 or 20 mg/kg) or vehicle (saline) was administered intravenously at the onset of reperfusion.[2]

  • Neurological Deficit Scoring: Neurological deficits were evaluated 24 hours after MCAO using a 5-point scale (0 = no deficit, 4 = severe deficit).[2]

  • Infarct Volume Measurement: Brains were sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was calculated as a percentage of the total brain volume.[2]

  • Brain Water Content: At 24 hours post-SAH, rats were euthanized, and the brains were removed. The wet weight of the brain hemispheres was recorded, followed by drying in an oven at 105°C for 72 hours to obtain the dry weight. Brain water content was calculated as [(wet weight - dry weight) / wet weight] × 100%.[3]

Anti-inflammatory Effects of Rosmarinic Acid in a Carrageenan-induced Paw Edema Model
  • Animal Model: Male Wistar rats (180-220g) were used.[4]

  • Treatment: Rosmarinic acid (10, 20, and 40 mg/kg) or vehicle was administered orally 1 hour before the induction of inflammation.[4]

  • Induction of Inflammation: Paw edema was induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[4]

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection. The difference in paw volume before and after carrageenan injection was calculated as the edema volume.[4]

Visualizing the Mechanisms of Action

To further elucidate the biological processes involved in the therapeutic effects of these compounds, the following diagrams illustrate key signaling pathways.

G Potential Anti-inflammatory Signaling Pathway of Salvianolates cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_inhibition Inhibition by Bioactive Compounds cluster_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB MAPK MAPK (p38, JNK) MyD88->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Salvianolates This compound Salvianolic Acid B Rosmarinic Acid Salvianolates->NF_kB Salvianolates->MAPK

Caption: Potential anti-inflammatory signaling pathway of salvianolates.

G Experimental Workflow for MCAO Model Start Start Animal_Model Induce MCAO in Rats Start->Animal_Model Treatment_Groups Administer Vehicle or Salvianolic Acid B (10, 20 mg/kg) Animal_Model->Treatment_Groups Reperfusion Allow Reperfusion Treatment_Groups->Reperfusion Assessment Assess Neurological Deficits (24h post-MCAO) Reperfusion->Assessment Analysis Measure Infarct Volume (TTC) and Brain Water Content Assessment->Analysis End End Analysis->End

References

Correlating In Vitro and In Vivo Results: A Comparative Guide on 9''-Methyl Salvianolate B and its Parent Compound, Salvianolic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of preclinical data from the laboratory bench to in vivo models is a critical step in the evaluation of therapeutic candidates. This guide provides a comparative overview of 9''-Methyl salvianolate B (MSB) and the extensively studied Salvianolic acid B (SalB), both phenolic compounds isolated from Salvia miltiorrhiza (Danshen). While direct in vitro-in vivo correlative data for MSB is limited in current scientific literature, this guide summarizes the available information and presents a comprehensive analysis of SalB as a benchmark for comparison.

This compound: An Overview

This compound is a methylated derivative of Salvianolic acid B.[1] Its mode of action is postulated to involve antioxidant and anti-inflammatory pathways, though the precise mechanisms are still under active investigation.[1][2] Primarily utilized in exploratory biomedical research, its potential therapeutic applications are being examined in the context of cardiovascular and neurodegenerative diseases.[2]

Due to the nascent stage of research into this specific compound, detailed in vitro and in vivo studies directly correlating its efficacy and mechanisms of action are not yet widely published. The following sections will focus on the wealth of data available for its parent compound, Salvianolic acid B, to provide a framework for potential research directions and comparative analysis.

Salvianolic Acid B: A Comprehensive In Vitro and In Vivo Profile

Salvianolic acid B is a major bioactive component of Salvia miltiorrhiza and has been the subject of numerous preclinical studies. These investigations have illuminated its therapeutic potential, particularly in the realms of cardiovascular disease, inflammation, and oncology.

In Vitro Data Summary

SalB has demonstrated a range of biological activities in various cell-based assays. Key findings are summarized in the table below.

Assay Type Cell Line Key Findings Reported IC₅₀/EC₅₀
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO) production.Not specified
Reduction of pro-inflammatory cytokines (TNF-α, IL-6).Not specified
Antioxidant Various cell-free and cell-based assaysPotent free radical scavenging activity.Not specified
Anticancer Human breast cancer (MCF-7, MDA-MB-231), Colorectal cancer (HCT116, HT29), Hepatocellular carcinoma (SK-Hep-1, Bel-7404)Inhibition of cell proliferation, induction of apoptosis and autophagy.Not specified
Cardioprotective Hypoxia/reoxygenation-treated cardiomyocytesProtection against apoptosis.Not specified
TNF-α-induced vascular endothelial cellsInhibition of plasminogen activator inhibitor-1 (PAI-1) production.Not specified
In Vivo Data Summary

Animal studies have corroborated the in vitro findings, demonstrating the therapeutic potential of SalB in various disease models.

Animal Model Disease Model Key Findings Dosage
RatMyocardial Ischemia/ReperfusionReduced infarct size, improved cardiac function, decreased cardiomyocyte apoptosis.Not specified
MouseColorectal Cancer XenograftReversal of drug resistance, reduced tumor invasion, increased apoptosis.Not specified
RatPharmacokineticsLow oral bioavailability (approximately 2.3%).[3]100 mg/kg (intravenous), 500 mg/kg (oral)
DogPharmacokineticsLow oral bioavailability (approximately 1.1%).9 mg/kg (intravenous), 80 mg/kg (oral)
HumanPhase 1 Clinical TrialWell-tolerated with dose-proportional pharmacokinetics following injection.Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments conducted with Salvianolic acid B.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Salvianolic acid B for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Cardioprotection Model: Myocardial Ischemia/Reperfusion in Rats
  • Animal Model: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.

  • Treatment: Salvianolic acid B or a vehicle control is administered intravenously at the onset of reperfusion.

  • Reperfusion: After a period of ischemia (e.g., 30 minutes), the ligature is removed to allow for reperfusion.

  • Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as ejection fraction and fractional shortening.

  • Histological Analysis: After the experimental period, hearts are excised, and tissue sections are stained (e.g., with TUNEL stain) to assess the extent of apoptosis and infarct size.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language).

SalB_Signaling_Pathways cluster_inflammatory Inflammatory Signaling cluster_pi3k PI3K/Akt Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines SalB_inflam Salvianolic Acid B SalB_inflam->NF-kB Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation SalB_pi3k Salvianolic Acid B SalB_pi3k->Akt

Figure 1: Simplified signaling pathways modulated by Salvianolic Acid B.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell Culture Cell Culture Treatment (SalB) Treatment (SalB) Cell Culture->Treatment (SalB) Stimulation Stimulation Treatment (SalB)->Stimulation Endpoint Analysis Endpoint Analysis Treatment (SalB)->Endpoint Analysis Data Collection Data Collection Stimulation->Data Collection Correlation Correlation Data Collection->Correlation Animal Model Animal Model Disease Induction Disease Induction Animal Model->Disease Induction Disease Induction->Treatment (SalB) Endpoint Analysis->Correlation

Figure 2: General experimental workflow for correlating in vitro and in vivo data.

Comparative Discussion and Future Directions

The extensive research on Salvianolic acid B provides a strong foundation for understanding the potential biological activities of its derivatives, including this compound. The addition of a methyl group can influence several key properties of a molecule, including its lipophilicity, metabolic stability, and interaction with biological targets. These changes could potentially lead to altered pharmacokinetic and pharmacodynamic profiles for MSB compared to SalB.

Future research should focus on conducting detailed in vitro and in vivo studies on this compound to:

  • Elucidate its specific mechanisms of action.

  • Quantify its anti-inflammatory, antioxidant, and other biological activities.

  • Determine its pharmacokinetic profile and bioavailability.

  • Conduct head-to-head comparative studies with Salvianolic acid B to understand the impact of methylation on its therapeutic potential.

By systematically investigating these aspects, the scientific community can build a comprehensive understanding of this compound and its potential as a novel therapeutic agent, ultimately enabling a robust correlation between its in vitro and in vivo performance.

References

Safety Operating Guide

Proper Disposal of 9''-Methyl Salvianolate B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 9''-Methyl salvianolate B, a phenolic compound frequently used in biomedical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the product-specific Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye Protection Use chemical safety goggles or a face shield.
Body Protection A lab coat or other protective clothing should be worn.

Spill and Exposure Measures

In the event of a spill or exposure, the following steps should be taken immediately:

  • Spill: For small spills, absorb the material with an inert substance such as sand or vermiculite and place it in a sealed container for disposal.[1] Avoid generating dust. Ensure adequate ventilation.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Seek medical attention if any symptoms of exposure develop.

Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Step-by-Step Disposal Procedure:

  • Containerization: Place the waste this compound, including any contaminated materials (e.g., absorbent from spills), into a clearly labeled, sealed, and appropriate waste container.

  • Waste Classification: Classify the waste as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for collection and disposal by a licensed chemical waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet.

The following diagram outlines the recommended workflow for the disposal of this compound.

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Identify Waste This compound ppe Don Personal Protective Equipment (PPE) start->ppe containerize Place in Labeled, Sealed Container ppe->containerize store Store in Designated Waste Area containerize->store spill Clean Spill with Inert Absorbent spill->containerize dispose Arrange for Professional Chemical Waste Disposal store->dispose end End: Disposal Complete dispose->end

Disposal Workflow for this compound

Experimental Protocols Cited

The disposal procedures outlined are based on standard chemical safety protocols and information typically found in Safety Data Sheets for chemical reagents. No specific experimental protocols were cited for the generation of this disposal guidance. The information is a synthesis of best practices for laboratory chemical waste management.

References

Essential Safety and Operational Guide for Handling 9''-Methyl Salvianolate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 9''-Methyl salvianolate B, a phenolic compound isolated from Radix Salvia miltiorrhiza. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, particularly when dissolved in solvents such as Dimethyl Sulfoxide (DMSO), a comprehensive PPE strategy is mandatory. The following table summarizes the required protective gear.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be worn at all times. Use safety goggles with side-shields to protect against splashes.
Hand Protection GlovesDue to the common use of DMSO as a solvent, which can facilitate skin absorption of dissolved compounds, proper glove selection is critical. For incidental contact with DMSO solutions, nitrile gloves are acceptable. For prolonged contact, butyl rubber or fluoroelastomer gloves are recommended. Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.[1][2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against spills and contamination of personal clothing.
Respiratory Protection Fume HoodAll handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital for maintaining the stability and purity of this compound.

Receiving and Storage:
  • Solid Compound: Upon receipt, store the solid this compound at 4°C in a tightly sealed container, protected from moisture and light.[1][4]

  • Solutions:

    • For short-term storage (up to 1 month), solutions can be stored at -20°C.[1]

    • For long-term storage (up to 6 months), it is recommended to store solutions at -80°C.[1]

    • All solutions should be stored in tightly sealed containers and protected from light.

Solution Preparation:

This compound is often dissolved in DMSO for in vitro studies.

  • Recommended Solvent: High-purity, anhydrous DMSO is recommended. Be aware that hygroscopic DMSO can negatively impact solubility.[4]

  • Procedure:

    • Weigh the desired amount of this compound powder in a fume hood.

    • Add the calculated volume of DMSO to the powder.

    • To aid dissolution, sonication is recommended.[4] The mixture can also be gently heated to 37°C and vortexed.

    • Ensure the solution is clear and free of particulates before use.

The following workflow diagram outlines the key steps for preparing a stock solution.

G cluster_prep Solution Preparation Workflow weigh 1. Weigh solid This compound in a fume hood add_dmso 2. Add anhydrous DMSO weigh->add_dmso sonicate 3. Sonicate and/or gently warm to dissolve add_dmso->sonicate check_clarity 4. Visually inspect for clarity sonicate->check_clarity store 5. Store appropriately (-20°C or -80°C) check_clarity->store

A simple workflow for preparing this compound stock solutions.

Disposal Plan

Waste generated from handling this compound and its solutions must be disposed of as chemical waste. Do not pour DMSO solutions down the drain.

Waste Segregation and Collection:
  • Solid Waste:

    • Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused or spent solutions of this compound in DMSO must be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • The container should be compatible with DMSO.

Disposal Procedure:
  • All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.

  • Follow your institution's specific procedures for chemical waste pickup. This typically involves completing a chemical waste collection request form.

  • Store waste containers in a designated, secure area, away from general laboratory traffic, while awaiting pickup.

The following decision tree illustrates the disposal process.

G cluster_disposal Disposal Decision Tree start Waste Generated is_solid Solid Waste? start->is_solid solid_container Collect in labeled solid hazardous waste container is_solid->solid_container Yes is_liquid Liquid Waste? is_solid->is_liquid No contact_ehs Contact EH&S for waste pickup solid_container->contact_ehs liquid_container Collect in sealed, labeled liquid hazardous waste container is_liquid->liquid_container Yes end Proper Disposal is_liquid->end No liquid_container->contact_ehs contact_ehs->end

A flowchart for the proper disposal of waste containing this compound.

Experimental Protocols: Cell Viability Assay Example

While a specific protocol for this compound is not available, a general cell viability assay protocol (e.g., MTT or MTS) can be adapted.

StepProcedure
1. Cell Seeding Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Add the diluted compound to the cells.
3. Incubation Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Viability Assay Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT or MTS reagent, incubate, and measure absorbance).
5. Data Analysis Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable.

Postulated Signaling Pathways

Based on studies of the closely related compound, Salvianolic Acid B, this compound is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2.

The diagrams below illustrate the potential mechanisms of action.

G cluster_nfkb Postulated Inhibition of NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikk IKK Activation stimulus->ikk msb 9''-Methyl salvianolate B msb->ikk Inhibits ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb->gene_expression

Hypothesized inhibitory effect on the NF-κB signaling pathway.

G cluster_nrf2 Postulated Activation of Nrf2 Pathway msb 9''-Methyl salvianolate B keap1 Keap1 msb->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Degrades are Antioxidant Response Element (ARE) nrf2->are Activates antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes

Hypothesized activation of the Nrf2 antioxidant response pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.